In-Depth Technical Guide: The Mechanism of Action of BMS-753426, a Potent CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals Abstract BMS-753426 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-753426 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages into tissues. Dysregulation of the CCL2/CCR2 pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in oncology. BMS-753426 exerts its therapeutic potential by directly binding to CCR2 and inhibiting the downstream signaling cascades that mediate cellular chemotaxis. This guide provides a comprehensive overview of the mechanism of action of BMS-753426, including its binding kinetics, impact on cellular function, and its effects on key downstream signaling pathways. Detailed experimental protocols for the assays used to characterize this molecule are also provided to facilitate further research and development.
Core Mechanism of Action: CCR2 Antagonism
BMS-753426 functions as a direct antagonist of the CCR2 receptor.[1] By binding to this G-protein coupled receptor (GPCR), it prevents the binding of its cognate ligands, most notably CCL2. This blockade of the natural ligand-receptor interaction is the primary mechanism through which BMS-753426 inhibits the recruitment of CCR2-expressing cells, such as monocytes and macrophages, to sites of inflammation.[1][2]
Binding Affinity and Selectivity
BMS-753426 exhibits high-affinity binding to the human CCR2 receptor. In vitro studies have demonstrated its potent inhibitory activity in various assays. The compound also shows a degree of selectivity for CCR2 over the closely related CCR5 receptor.[2]
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through Gαi-coupled proteins. This leads to the activation of several key downstream pathways that are crucial for cell migration, survival, and proliferation. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. By blocking the initial ligand-receptor interaction, BMS-753426 is predicted to inhibit the activation of these critical downstream effectors.
BMS-753426: A Technical Guide to a Potent CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Bristol Myers Squibb, this small...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Bristol Myers Squibb, this small molecule inhibitor represents a significant advancement in the pursuit of therapies targeting the CCL2-CCR2 signaling axis, which is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of BMS-753426, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
The development of BMS-753426 was driven by the need to improve upon earlier clinical candidates, such as BMS-741672, which exhibited metabolic instability. Specifically, BMS-741672, a tertiary amine, was subject to N-demethylation in vivo, leading to a metabolite with significantly reduced functional activity[1]. BMS-753426 was designed to overcome this limitation, demonstrating enhanced pharmacokinetic properties, including lower clearance and higher oral bioavailability, while maintaining potent antagonism of the CCR2 receptor[1].
Mechanism of Action
BMS-753426 functions as a competitive antagonist at the CCR2 receptor. CCR2 is a G-protein coupled receptor (GPCR) primarily expressed on monocytes, macrophages, and a subset of T cells[1]. Its main ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2-CCR2 signaling axis plays a crucial role in directing the migration of monocytes from the bone marrow into the bloodstream and to sites of inflammation[1].
By binding to CCR2, BMS-753426 prevents the binding of CCL2 and other cognate ligands (CCL7, CCL8, CCL13), thereby inhibiting the downstream signaling cascades that lead to monocyte chemotaxis. This blockade of monocyte recruitment to inflamed tissues is the primary mechanism through which BMS-753426 exerts its anti-inflammatory effects.
CCR2 Signaling Pathway and Inhibition by BMS-753426
The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events, including the activation of pathways such as phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT). These pathways ultimately regulate gene expression and cellular processes involved in cell survival, proliferation, and migration. BMS-753426 competitively blocks the initial ligand-receptor interaction, thereby preventing the activation of these downstream pathways.
CCR2 Signaling Pathway and Antagonism by BMS-753426
Quantitative Data
The following tables summarize the in vitro and in vivo potency of BMS-753426 and related compounds.
Table 1: In Vitro Characterization of CCR2 Antagonists
Compound
CCR2 Binding IC50 (nM)
CCR5 Binding IC50 (nM)
Monocyte Chemotaxis IC50 (nM)
BMS-753426 (2d)
2.9
83
1.0
BMS-741672 (1a)
4.6
>5000
0.8
Metabolite (2a)
42
4959
20
Data sourced from Yang et al., 2021. IC50 values are reported as the average of two or more determinations. Monocyte chemotaxis was induced by 10 nM MCP-1.[1]
Table 2: Pharmacokinetic Properties in Cynomolgus Monkeys
Compound
Key Pharmacokinetic Observation
BMS-753426
Reported to have lower clearance and higher oral bioavailability compared to BMS-741672.
BMS-741672
High levels of the N-demethylated metabolite (2a) observed in circulation, with the metabolite having ~20-fold weaker functional activity.
Specific quantitative values for clearance and oral bioavailability for a direct comparison have not been publicly disclosed in the reviewed literature. The information is based on qualitative descriptions and metabolite data from Yang et al., 2021.
Table 3: In Vivo Efficacy in a Human CCR2 Knock-in Mouse Model of Multiple Sclerosis (EAE)
Treatment Group
Dosing
Key Outcome
BMS-753426
25 mg/kg, BID, oral
Reduced the area under the curve (AUC) of the clinical score by 49% (p < 0.05).
BMS-741672
55 mg/kg, oral
Showed a comparable efficacy profile to BMS-753426 at the tested dose.
Data sourced from Yang et al., 2021. EAE (Experimental Autoimmune Encephalomyelitis) is a model for multiple sclerosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of BMS-753426.
CCR2 Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CCR2 receptor.
Cell Membrane Preparation:
Human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human CCR2 (e.g., HEK293) are harvested.
Cells are washed with a phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
The cell lysate is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris.
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
Binding Assay Protocol:
The assay is typically performed in a 96-well plate format.
To each well, add the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2), and the test compound at various concentrations.
For determining non-specific binding, a high concentration of a known non-radiolabeled CCR2 ligand is added to control wells.
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
The radioactivity retained on the filters is quantified using a scintillation counter.
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.
Monocyte Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of monocytes towards a chemoattractant like MCP-1.
Cell Preparation:
Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes can be further enriched using positive or negative selection methods.
Alternatively, a monocytic cell line such as THP-1 can be used.
The cells are washed and resuspended in a serum-free assay medium (e.g., RPMI 1640 with 0.1% BSA).
Chemotaxis Assay Protocol (Boyden Chamber):
The assay is performed using a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.
The lower wells are filled with the assay medium containing a specific concentration of MCP-1 (e.g., 10 nM) and the test compound at various concentrations. Control wells contain medium with and without MCP-1.
The cell suspension is added to the upper chamber.
The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 90 minutes to 3 hours).
After incubation, non-migrated cells are removed from the upper surface of the membrane.
The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with DAPI or crystal violet).
The number of migrated cells is quantified by microscopy and image analysis.
The IC50 value (the concentration of the antagonist that inhibits 50% of the MCP-1-induced cell migration) is determined.
In Vivo Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model for human multiple sclerosis.
Induction of EAE:
Human CCR2 knock-in mice are used to assess the efficacy of compounds targeting the human receptor.
EAE is induced by immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅ (myelin oligodendrocyte glycoprotein peptide 35-55), emulsified in Complete Freund's Adjuvant (CFA).
Mice also receive injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.
Treatment and Monitoring:
Treatment with BMS-753426 (or vehicle control) is initiated at a specified time point, for example, on the day of immunization. The compound is administered orally at a defined dose and frequency (e.g., 25 mg/kg, twice daily).
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
Body weight is also monitored as an indicator of general health.
Data Analysis:
The primary endpoint is the clinical score. Data are often presented as the mean clinical score over time.
Other parameters that can be analyzed include the day of disease onset, the peak clinical score, and the cumulative disease score (Area Under the Curve, AUC).
Statistical analysis is performed to determine the significance of the treatment effect compared to the vehicle control group.
Visualizations
Experimental Workflow for CCR2 Antagonist Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a CCR2 antagonist like BMS-753426.
Workflow for CCR2 Antagonist Discovery and Evaluation
Conclusion
BMS-753426 is a potent and orally bioavailable CCR2 antagonist that demonstrates significant improvements in metabolic stability over previous compounds in its class. Its ability to effectively block the CCL2-CCR2 signaling axis and inhibit monocyte migration has been demonstrated in both in vitro and in vivo models. The data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on CCR2-targeted therapies. The successful development of BMS-753426 underscores the potential of targeting this pathway for the treatment of a range of inflammatory and autoimmune diseases.
The Role of BMS-753426 in Inhibiting Monocyte Migration: A Technical Overview
Introduction Monocyte migration is a critical process in the inflammatory response, contributing to the pathogenesis of various diseases, including atherosclerosis, rheumatoid arthritis, and multiple sclerosis. A key med...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Monocyte migration is a critical process in the inflammatory response, contributing to the pathogenesis of various diseases, including atherosclerosis, rheumatoid arthritis, and multiple sclerosis. A key mediator of this process is the C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). The interaction between CCR2 and CCL2 triggers a signaling cascade that leads to monocyte chemotaxis, the directed movement of monocytes towards a chemical stimulus. BMS-753426 has emerged as a potent and orally bioavailable antagonist of CCR2, effectively inhibiting this crucial step in the inflammatory cascade.[1][2][3][4][5] This technical guide provides an in-depth analysis of the mechanism of action of BMS-753426, its effects on monocyte migration, and the experimental methodologies used to characterize its activity.
Mechanism of Action: CCR2 Antagonism
BMS-753426 functions as a direct antagonist of the CCR2 receptor. By binding to CCR2, it prevents the interaction of the receptor with its cognate ligands, most notably MCP-1. This inhibitory action blocks the initiation of the downstream signaling pathways that are essential for monocyte migration. The CC chemokine receptor 2 (CCR2) is a G-protein coupled receptor predominantly expressed on monocytes, macrophages, and a subset of T cells. The binding of MCP-1 to CCR2 normally induces a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades that orchestrate cellular machinery for directed movement. BMS-753426, by occupying the ligand-binding site, prevents these events from occurring.
Signaling Pathway of CCR2-Mediated Monocyte Migration
The binding of MCP-1 to CCR2 initiates a signaling cascade that culminates in actin polymerization, cytoskeletal rearrangement, and ultimately, cell movement. The key steps in this pathway are outlined below. BMS-753426 intervenes at the very beginning of this cascade by blocking the initial ligand-receptor interaction.
Figure 1: CCR2 Signaling Pathway in Monocyte Migration.
Quantitative Analysis of BMS-753426 Activity
The potency of BMS-753426 has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings from preclinical studies.
In Vitro Activity of BMS-753426
Assay Type
Cell Type
Chemoattractant
IC50 / EC50
Reference
CCR2 Binding Assay
-
-
IC50: 2.7 nM
Monocyte Chemotaxis
Human Peripheral Blood Mononuclear Cells (hPBMCs)
10 nM MCP-1
IC50: 0.8 nM
In Vivo Activity of BMS-753426
Animal Model
Assay
Dosing
Inhibition of Monocyte/Macrophage Influx
EC50
Reference
hCCR2 Knock-in Mice
Thioglycolate-induced Peritonitis
1 mg/kg (oral)
28%
3.9 nM
hCCR2 Knock-in Mice
Thioglycolate-induced Peritonitis
25 mg/kg (oral)
74%
3.9 nM
hCCR2 Knock-in Mice
Thioglycolate-induced Peritonitis
100 mg/kg (oral)
78%
3.9 nM
Experimental Protocols for Assessing Monocyte Migration
The inhibitory effect of BMS-753426 on monocyte migration is typically evaluated using a chemotaxis assay, often employing a Boyden chamber or a transwell system. Below is a detailed protocol for a representative in vitro monocyte migration assay.
In Vitro Monocyte Migration Assay Protocol
1. Cell Preparation:
Isolate human peripheral blood mononuclear cells (hPBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
Wash the isolated PBMCs with a suitable buffer (e.g., PBS) and resuspend in serum-free culture medium.
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
For some applications, monocytes can be further purified from the PBMC population using methods like magnetic-activated cell sorting (MACS) with anti-CD14 beads.
2. Chemotaxis Assay Setup (Transwell System):
Use a 24-well plate with transwell inserts (typically with a 5 µm pore size polycarbonate membrane).
In the lower chamber of the wells, add serum-free medium containing the chemoattractant (e.g., 10 nM MCP-1). For negative control wells, add serum-free medium without the chemoattractant.
To test the inhibitory effect of BMS-753426, pre-incubate the monocyte suspension with varying concentrations of the compound for a specified time (e.g., 30 minutes at 37°C).
Add 100 µL of the monocyte suspension (with or without the inhibitor) to the upper chamber of the transwell inserts.
3. Incubation:
Incubate the plate at 37°C in a 5% CO2 incubator for a period of 2 to 4 hours to allow for cell migration.
4. Quantification of Migration:
After incubation, carefully remove the transwell inserts.
The migrated cells in the lower chamber can be quantified using various methods:
Cell Counting: Aspirate the medium from the lower chamber, lyse the cells, and quantify the cell number using a fluorescent dye (e.g., CyQuant) and a plate reader.
Flow Cytometry: Stain the migrated cells with specific markers (e.g., anti-CD14) and count them using a flow cytometer.
Microscopy: Fix and stain the membrane of the transwell insert and count the migrated cells on the underside of the membrane using a microscope.
5. Data Analysis:
Calculate the percentage of migrating cells for each condition relative to the total number of cells added to the upper chamber.
Determine the IC50 value for BMS-753426 by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Figure 2: Experimental Workflow for In Vitro Monocyte Migration Assay.
Conclusion
BMS-753426 is a highly potent CCR2 antagonist that effectively inhibits monocyte migration by blocking the initial step in the MCP-1/CCR2 signaling axis. Its low nanomolar in vitro and in vivo efficacy makes it a valuable tool for research into the role of monocyte chemotaxis in inflammatory diseases and a potential therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive overview of the characterization of BMS-753426 and can serve as a foundation for further investigation into its biological activities and therapeutic applications.
The Impact of BMS-753426 on Monocyte Chemoattractant Protein-1 (MCP-1) Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that plays a pivotal role in the recruitment of monocytes...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that plays a pivotal role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumorigenesis. Its signaling is primarily mediated through the C-C chemokine receptor type 2 (CCR2). The MCP-1/CCR2 axis is implicated in a variety of inflammatory diseases and cancer, making it a compelling target for therapeutic intervention. BMS-753426 is a potent and orally bioavailable antagonist of CCR2.[1][2][3][4][5] This technical guide provides an in-depth analysis of the known effects of BMS-753426 on the MCP-1 signaling pathway, supported by available quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.
BMS-753426: A Potent CCR2 Antagonist
BMS-753426 is a small molecule inhibitor that demonstrates high affinity for the CCR2 receptor, thereby preventing its activation by MCP-1. This antagonistic action forms the basis of its therapeutic potential in disrupting the downstream signaling cascades initiated by MCP-1.
Quantitative Data on BMS-753426 Activity
The following tables summarize the key quantitative metrics defining the potency and efficacy of BMS-753426 from published studies.
Parameter
Species
Assay
Value
Reference
CCR2 Binding Affinity (IC50)
Human
Radioligand Binding Assay
2.7 nM
MCP-1 Induced Chemotaxis (IC50)
Human
hPBMC Chemotaxis Assay
0.8 nM
Selectivity
Human
Binding Assays
30-fold selective for CCR2 over CCR5
Table 1: In Vitro Activity of BMS-753426
Route of Administration
Doses
Effect
Animal Model
Reference
Oral
1, 25, and 100 mg/kg
28%, 74%, and 78% inhibition of monocyte/macrophage influx, respectively
hCCR2 knock-in (KI) mice
Oral
25 mg/kg, BID
Reduction in clinical score and histological evaluation of the spinal cord
EAE model of multiple sclerosis in hCCR2 KI mice
Table 2: In Vivo Efficacy of BMS-753426
The MCP-1/CCR2 Signaling Pathway and the Anticipated Effects of BMS-753426
Upon binding of MCP-1 to its receptor CCR2, a cascade of intracellular signaling events is initiated. While direct experimental data on the effect of BMS-753426 on all downstream effectors is limited in publicly available literature, its mechanism as a CCR2 antagonist allows for a clear prediction of its impact on these pathways.
The binding of MCP-1 to CCR2, a G-protein coupled receptor (GPCR), typically leads to the activation of multiple downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and inflammation.
By blocking the initial ligand-receptor interaction, BMS-753426 is expected to inhibit the activation of these key downstream signaling molecules.
Figure 1: MCP-1/CCR2 Signaling and the Point of Inhibition by BMS-753426.
Experimental Protocols
Detailed below are representative protocols for key assays used to characterize the activity of CCR2 antagonists like BMS-753426.
Monocyte Chemotaxis Assay (Boyden Chamber Assay)
This assay is fundamental for assessing the ability of a compound to inhibit the directional migration of monocytes towards a chemoattractant like MCP-1.
1. Cell Preparation:
Culture human monocytic cell lines (e.g., THP-1) or isolate primary human peripheral blood mononuclear cells (hPBMCs).
On the day of the experiment, harvest cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 106 cells/mL.
2. Assay Plate Preparation:
Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.
In the lower chamber, add 30 µL of serum-free RPMI 1640 medium containing 10 nM human MCP-1.
For inhibition studies, pre-incubate the cells with various concentrations of BMS-753426 for 30 minutes at 37°C before adding them to the upper chamber.
Include a negative control (medium alone) and a positive control (MCP-1 without inhibitor).
3. Cell Migration:
Add 25 µL of the cell suspension to the upper chamber of the chemotaxis plate.
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
4. Quantification of Migration:
After incubation, carefully remove the non-migrated cells from the top of the membrane.
Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., DAPI or Crystal Violet).
Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo®).
Count the number of migrated cells in multiple fields of view using a microscope or measure the luminescence signal.
Calculate the percentage of inhibition for each concentration of BMS-753426 and determine the IC50 value.
Figure 2: Experimental Workflow for a Monocyte Chemotaxis Assay.
Western Blot Analysis of Downstream Signaling
This protocol is designed to assess the effect of BMS-753426 on the phosphorylation status of key signaling proteins like Akt, ERK, and STAT3 in response to MCP-1 stimulation.
1. Cell Culture and Treatment:
Seed a suitable cell line expressing CCR2 (e.g., THP-1) in 6-well plates and grow to 70-80% confluency.
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
Pre-treat the cells with desired concentrations of BMS-753426 for 1-2 hours.
Stimulate the cells with 50 ng/mL of recombinant human MCP-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Protein Extraction:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the total protein.
3. Protein Quantification:
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt), ERK (p-ERK), and STAT3 (p-STAT3) overnight at 4°C.
Also, probe separate blots with antibodies for total Akt, ERK, and STAT3, as well as a loading control (e.g., GAPDH or β-actin).
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Figure 3: Experimental Workflow for Western Blot Analysis of Signaling Proteins.
Conclusion
BMS-753426 is a well-characterized, potent antagonist of the CCR2 receptor, effectively inhibiting MCP-1-induced monocyte migration. While direct evidence of its impact on specific downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT is not extensively documented in public literature, its mechanism of action strongly suggests an inhibitory effect on these cascades. The provided experimental protocols offer a robust framework for researchers to further investigate the detailed molecular consequences of CCR2 blockade by BMS-753426, which holds significant promise for the development of novel therapeutics for inflammatory diseases and cancer.
In Vivo Efficacy of BMS-753426: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the in vivo efficacy of BMS-753426, a potent and orally bioavailable antagonist of the CC Chemokine Re...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of BMS-753426, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2). The following sections detail the pharmacological activity, experimental protocols, and underlying signaling pathways associated with this compound, based on preclinical studies.
Core Mechanism of Action
BMS-753426 functions as a selective antagonist of CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), are critical for the mobilization and recruitment of monocytes and macrophages from the bone marrow to sites of inflammation.[1] By blocking the interaction between MCP-1 and CCR2, BMS-753426 effectively inhibits the downstream signaling that leads to immune cell trafficking. This mechanism of action has therapeutic potential in a variety of inflammatory and fibrotic diseases.[1] Notably, BMS-753426 also exhibits some affinity for CCR5, another chemokine receptor involved in inflammatory responses, suggesting a potential for dual antagonism.[1][2]
Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a signaling cascade that promotes cell migration and inflammation. BMS-753426 competitively inhibits this first step. The diagram below illustrates the canonical CCR2 signaling pathway and the inhibitory action of BMS-753426.
CCR2 Signaling Pathway and Inhibition by BMS-753426.
In Vivo Efficacy Studies
The in vivo efficacy of BMS-753426 was evaluated in human CCR2 knock-in (hCCR2 KI) mice, which are genetically modified to express the human version of the receptor, providing a more clinically relevant model.[1]
Thioglycolate-Induced Peritonitis Model
This model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the recruitment of monocytes and macrophages into the peritoneal cavity following an inflammatory stimulus.
Experimental Workflow:
Workflow for the Thioglycolate-Induced Peritonitis Model.
Results:
BMS-753426 demonstrated a dose-dependent inhibition of monocyte and macrophage influx into the peritoneum. The results are summarized in the table below.
Dose (mg/kg, oral)
Inhibition of Monocyte/Macrophage Influx
1
28%
25
74%
100
78%
Data sourced from Probechem Biochemicals.
The in vivo efficacy in this model was determined to have an EC50 of 3.9 nM.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model for multiple sclerosis, a chronic inflammatory disease of the central nervous system. This model assesses the ability of a compound to mitigate autoimmune-driven inflammation and demyelination.
Experimental Protocol:
While the specific details of the EAE protocol used for BMS-753426 are not fully available in the provided search results, a general methodology for such studies can be outlined.
Induction of EAE: hCCR2 KI mice are immunized with a myelin-derived peptide or protein emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
Dosing: BMS-753426 was administered orally at a dose of 25 mg/kg twice daily (BID).
Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis), which are scored on a standardized scale.
Histological Analysis: At the end of the study, spinal cords are collected for histological evaluation to assess the degree of inflammation and demyelination.
Results:
Treatment with BMS-753426 at 25 mg/kg BID resulted in a reduction in the clinical score and improved histological evaluation of the spinal cord, indicating a therapeutic benefit in this model of multiple sclerosis.
Pharmacokinetic Properties
BMS-753426 was developed as a metabolically more stable successor to a previous clinical candidate, BMS-741672. Pharmacokinetic studies in cynomolgus monkeys demonstrated that BMS-753426 has significant improvements in its pharmacokinetic profile, including lower clearance and higher oral bioavailability compared to its predecessor.
Compound
Key Pharmacokinetic Improvement
BMS-753426
Lower clearance, higher oral bioavailability
BMS-741672
Subject to N-demethylation, leading to a less active metabolite and higher clearance
Information synthesized from multiple sources.
Summary and Conclusion
The preclinical data for BMS-753426 strongly support its in vivo efficacy as a potent and orally bioavailable CCR2 antagonist. The compound has demonstrated significant, dose-dependent anti-inflammatory effects in a peritonitis model and therapeutic potential in a model of multiple sclerosis. Its improved pharmacokinetic profile over earlier-generation compounds makes it a promising candidate for the treatment of diseases driven by CCR2-mediated inflammation. These findings warrant further investigation into the clinical utility of BMS-753426 and related CCR2/CCR5 antagonists.
Pharmacokinetic Profile of BMS-753426: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Developed as a successor to the earl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Developed as a successor to the earlier clinical candidate BMS-741672, BMS-753426 exhibits an improved metabolic stability profile, leading to enhanced pharmacokinetic properties such as lower clearance and higher oral bioavailability.[1][2] This document provides a detailed technical guide on the pharmacokinetic profile of BMS-753426, including available data, experimental methodologies, and the relevant biological pathways.
Data Presentation
While specific quantitative pharmacokinetic parameters for BMS-753426 were not available in the reviewed literature, preclinical studies in cynomolgus monkeys have demonstrated its superior pharmacokinetic profile compared to its predecessor, BMS-741672. The key improvements noted are significantly lower plasma clearance and higher oral bioavailability. Further detailed quantitative data would typically be found in the full publication or its supplementary materials, which were not accessible for this review.
Table 1: Comparative Pharmacokinetic Profile of BMS-753426 and BMS-741672 in Cynomolgus Monkeys (Qualitative)
Parameter
BMS-741672 (Predecessor)
BMS-753426
Reference
Oral Bioavailability
Lower
Higher
Clearance
Higher
Lower
Metabolic Stability
Susceptible to N-demethylation
Improved
Experimental Protocols
The following sections describe the general experimental methodologies typically employed in the preclinical pharmacokinetic evaluation of small molecule inhibitors like BMS-753426.
In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys
Pharmacokinetic parameters of BMS-753426 were assessed in cynomolgus monkeys, a common non-human primate model in preclinical drug development. A generalized protocol for such a study is as follows:
Animal Model: Male or female cynomolgus monkeys, typically weighing between 3-5 kg, are used. Animals are fasted overnight prior to drug administration.
Drug Administration:
Intravenous (IV): A single dose of BMS-753426, formulated in a suitable vehicle (e.g., saline, PEG400), is administered via a peripheral vein (e.g., saphenous).
Oral (PO): A single dose of BMS-753426, formulated as a solution or suspension, is administered via oral gavage.
Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Pharmacokinetic Analysis: Plasma concentrations of BMS-753426 are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Bioanalytical Method for Plasma Concentration Determination
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like BMS-753426 in biological matrices.
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then diluted and injected into the LC-MS/MS system.
Chromatographic Separation: The analyte is separated from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for BMS-753426 and an internal standard are monitored for quantification.
Method Validation: The LC-MS/MS method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Mandatory Visualization
CCR2 Signaling Pathway
BMS-753426 exerts its pharmacological effect by antagonizing the CCR2 receptor. CCR2 is a G-protein coupled receptor (GPCR) that, upon binding its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), initiates a cascade of intracellular signaling events. These pathways are crucial for monocyte and macrophage recruitment to sites of inflammation.
Caption: CCR2 signaling pathway and the antagonistic action of BMS-753426.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: General experimental workflow for preclinical pharmacokinetic studies.
Application Notes and Protocols: Modulating Inflammatory Pathways in a Mouse Model of Multiple Sclerosis
Audience: Researchers, scientists, and drug development professionals. Introduction and Important Clarification Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction and Important Clarification
Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. The experimental autoimmune encephalomyelitis (EAE) mouse model is the most widely used system for studying MS pathogenesis and for the preclinical evaluation of potential therapeutics.
This document provides detailed protocols for utilizing small molecule inhibitors to target key signaling pathways in the EAE model. It is critical to note an important distinction regarding the compound BMS-753426 . While the initial query suggested its use as an IGF-1R/IR inhibitor, extensive literature review confirms that BMS-753426 is a potent and orally bioavailable antagonist of the CC chemokine receptor 2 (CCR2) , with secondary affinity for CCR5.[1][2][3][4]
Therefore, this guide has been structured into two main sections:
Section A: Details the application of BMS-753426 as a CCR2 antagonist in the EAE model.
Section B: Provides a representative protocol for targeting the IGF-1R/IR pathway in the EAE model, using the dual IGF-1R/IR inhibitor Linsitinib (OSI-906) as a scientifically grounded example.
Section A: Application of BMS-753426 (CCR2 Antagonist) in the EAE Model
A1. Scientific Rationale and Mechanism of Action
The chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and its receptor CCR2 are critically involved in the pathogenesis of MS and EAE.[5] The CCL2/CCR2 axis is a primary driver for the migration of monocytes and macrophages from the periphery into the CNS. Once in the CNS, these cells contribute to the inflammatory cascade, demyelination, and axonal damage.
BMS-753426 acts by blocking the CCR2 receptor, thereby inhibiting the downstream signaling that promotes monocyte chemotaxis. This action is expected to reduce the infiltration of pathogenic inflammatory cells into the spinal cord and brain, thus ameliorating the clinical signs of EAE. Studies have demonstrated that BMS-753426 shows good activity in a mouse model of multiple sclerosis. Furthermore, research using CCR2 knockout mice, which genetically mimics the effect of a CCR2 antagonist, has shown significant resistance to EAE induction, marked by a delay in onset and reduced disease severity.
A2. Signaling Pathway
Caption: Simplified CCR2 signaling pathway.
A3. Quantitative Data Summary
The following table summarizes representative data from studies on CCR2 knockout (CCR2-/-) mice, which illustrates the expected therapeutic effect of a potent CCR2 antagonist like BMS-753426.
Parameter
Wild-Type (Control) Mice
CCR2-/- (CCR2 Knockout) Mice
Reference
Peak Mean Clinical Score
3.0 - 3.5
1.5 - 2.0 (Milder EAE)
EAE Incidence
~100%
0% (No clinical EAE)
Day of Disease Onset
~Day 10-12
Delayed by 3-5 days, or no onset
CNS Histopathology
Extensive mononuclear cell infiltrates
No or significantly reduced infiltrates
A4. Experimental Protocols
This section outlines a comprehensive protocol for inducing EAE and a proposed treatment regimen for BMS-753426.
1. EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)
This is a standard and widely published protocol for inducing a chronic, progressive EAE.
Animals: Female C57BL/6 mice, 8-10 weeks old. Note: The original BMS-753426 study used humanized CCR2 knock-in mice. If using standard C57BL/6 mice, results will demonstrate the effect of inhibiting the murine CCR2 receptor.
Prepare the MOG/CFA emulsion by mixing MOG35-55 (final concentration 1-2 mg/mL) with CFA in a 1:1 ratio. Emulsify using two glass Luer-lock syringes connected by a stopcock until a thick, stable white emulsion is formed.
Anesthetize mice (e.g., using isoflurane).
Administer a total of 200 µL of the emulsion subcutaneously, distributed over two sites on the upper back (100 µL per site).
Administer 200 ng of PTx in 100 µL of PBS via intraperitoneal (i.p.) injection.
Day 2: PTx Booster:
Administer a second dose of 200 ng of PTx in 100 µL of PBS via i.p. injection.
2. Proposed Treatment Protocol: BMS-753426
This protocol is based on published data indicating efficacy at this dose.
Compound Preparation:
BMS-753426 is orally bioavailable. Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose or 0.25% Tween-80 in sterile water). Sonication may be required to ensure a uniform suspension.
Dosing and Administration:
Dose: 25 mg/kg.
Route: Oral gavage (p.o.).
Frequency: Twice daily (BID), approximately 12 hours apart.
Treatment Regimens:
Prophylactic: Begin treatment on Day 0 (day of immunization) and continue daily throughout the experiment. This regimen tests the ability of the compound to prevent or delay disease onset.
Therapeutic: Begin treatment upon the first appearance of clinical signs (typically a score of 1.0, see below), which usually occurs between days 9-14. This regimen tests the ability of the compound to reverse or halt existing disease.
Control Group: Administer the vehicle alone using the same route, volume, and schedule as the treated group.
3. Monitoring and Endpoint Analysis
Clinical Scoring:
Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization. Record body weight and clinical score for each mouse.
Standard EAE Scoring Scale:
0: No clinical signs.
1: Limp tail.
2: Hind limb weakness (wobbly gait).
3: Complete hind limb paralysis.
4: Hind limb paralysis and forelimb weakness.
5: Moribund or dead.
Endpoint Histology:
At the end of the study (e.g., Day 25-30 or when humane endpoints are reached), euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
Dissect the spinal cord and brain.
Process tissues for paraffin embedding or cryosectioning.
Perform histological stains (e.g., Hematoxylin & Eosin for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry (e.g., anti-CD45 or anti-Iba1 for immune cell infiltration).
Section B: Application of an IGF-1R/IR Inhibitor (Linsitinib) in the EAE Model
B1. Scientific Rationale and Mechanism of Action
The Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) are tyrosine kinases that, upon activation, trigger critical intracellular signaling pathways, including the PI3K/AKT and RAS/MAPK cascades. These pathways are fundamental for cell proliferation, survival, and differentiation. In the context of MS, autoreactive T cells undergo significant proliferation and expansion before infiltrating the CNS.
Targeting the IGF-1R/IR axis on these T cells with an inhibitor like Linsitinib (OSI-906) could suppress their proliferation and survival, thereby reducing the pool of pathogenic cells capable of causing disease. Linsitinib is a dual inhibitor of IGF-1R and IR that has been evaluated in clinical trials and preclinical models, providing a strong basis for a representative protocol.
B2. Signaling Pathway
Caption: Simplified IGF-1R/IR signaling pathway.
B3. Quantitative Data Summary
The following table summarizes representative data on the effects of Linsitinib from autoimmune and cellular models, indicating the potential outcomes in an EAE study.
Parameter
Control / Vehicle
Linsitinib-Treated
Reference
Cell Proliferation (IGF-1R line)
100% (Baseline)
22% - 46% (Significant Inhibition)
Apoptosis (Caspase-3/7 Activity)
1.0 (Baseline)
2.75 - 6.68 fold increase
T-cell Infiltration (CD3+ cells)
High Infiltration
Significantly Reduced Infiltration
Macrophage Infiltration (F4/80+)
High Infiltration
Significantly Reduced Infiltration
B4. Experimental Protocols
This section provides a representative protocol for using an IGF-1R/IR inhibitor in the EAE model.
1. EAE Induction Protocol
Follow the EAE Induction Protocol (MOG35-55 in C57BL/6 Mice) as detailed in Section A4.1 .
This protocol is adapted from published studies using Linsitinib in a mouse model of autoimmune disease.
Compound Preparation:
Prepare a suspension of Linsitinib in a suitable oral vehicle (e.g., 1% carboxymethylcellulose, 0.5% Tween-80 in water, or tartaric acid as used in published studies).
Dosing and Administration:
Dose: A starting dose of 30-50 mg/kg is a reasonable range based on doses used in other in vivo models. Dose-response studies may be required.
Route: Oral gavage (p.o.).
Frequency: Once daily (QD) or twice daily (BID).
Treatment Regimens:
Prophylactic: Begin treatment on Day 0 or Day 1 post-immunization and continue daily.
Therapeutic: Begin treatment upon observation of initial clinical signs (score ≥ 1.0).
Control Group: Administer the corresponding vehicle alone on the same schedule.
3. Monitoring and Endpoint Analysis
Follow the Monitoring and Endpoint Analysis procedures as detailed in Section A4.3 .
Additional Analysis:
Flow Cytometry: At the study endpoint, isolate mononuclear cells from the spinal cord, spleen, and lymph nodes. Use flow cytometry to quantify populations of T cells (CD4+, CD8+), B cells (B220+), and macrophages (CD11b+, F4/80+) to directly measure the effect of treatment on immune cell populations in different compartments.
Diagram of Experimental Workflow
Caption: General experimental workflow for EAE studies.
Application Notes and Protocols for BMS-753426 in Inhibiting Monocyte Chemotaxis
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 plays a critical role in mediating...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 plays a critical role in mediating the migration of monocytes and macrophages in response to its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. By blocking the interaction between CCL2 and CCR2, BMS-753426 effectively inhibits the downstream signaling pathways that lead to monocyte chemotaxis, thereby reducing the recruitment of these inflammatory cells to tissues. These application notes provide a summary of the quantitative data for BMS-753426 and detailed protocols for its use in in vitro monocyte chemotaxis assays.
Data Presentation
The following tables summarize the in vitro and in vivo potency of BMS-753426 in inhibiting CCR2-mediated functions.
BMS-753426 exerts its inhibitory effect on monocyte chemotaxis by blocking the CCL2/CCR2 signaling pathway. The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This begins with the dissociation of the Gαi and Gβγ subunits of the associated G-protein. The Gβγ subunit, in particular, activates several downstream effector molecules, including Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). This pathway, along with the activation of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL2 gradient. BMS-753426, as a CCR2 antagonist, prevents the initial ligand binding, thereby abrogating this entire downstream signaling cascade.
Caption: Inhibition of the CCL2/CCR2 signaling cascade by BMS-753426.
Experimental Protocols
Protocol 1: In Vitro Monocyte Chemotaxis Assay using a Boyden Chamber
This protocol describes a method to evaluate the inhibitory effect of BMS-753426 on the chemotaxis of human peripheral blood mononuclear cells (PBMCs) or isolated monocytes towards a CCL2 gradient.
Materials:
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human monocytes
BMS-753426
Recombinant Human MCP-1 (CCL2)
RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
Alternatively, purify monocytes from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
Preparation of BMS-753426:
Prepare a stock solution of BMS-753426 in DMSO (e.g., 10 mM).
Prepare serial dilutions of BMS-753426 in RPMI 1640 with 0.5% BSA to achieve final concentrations ranging from 0.01 nM to 100 nM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Chemotaxis Assay Setup:
Add 600 µL of RPMI 1640 with 0.5% BSA containing 10 nM CCL2 to the lower wells of a 24-well plate. For negative controls, add medium without CCL2.
In a separate tube, pre-incubate the monocyte suspension with various concentrations of BMS-753426 or vehicle (DMSO) for 30 minutes at 37°C.
Place the Boyden chamber inserts into the wells of the 24-well plate.
Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
Incubation:
Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours.
Quantification of Migration:
After incubation, carefully remove the inserts from the wells.
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
Stain the cells with a suitable stain (e.g., Diff-Quik™).
Count the number of migrated cells in several high-power fields under a microscope.
Alternatively, for fluorescently labeled cells (e.g., with Calcein-AM), measure the fluorescence of the migrated cells in the bottom well using a fluorescence plate reader.
Data Analysis:
Calculate the percentage of inhibition of chemotaxis for each concentration of BMS-753426 compared to the vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of BMS-753426 and fitting the data to a sigmoidal dose-response curve.
Caption: Step-by-step workflow for the in vitro monocyte chemotaxis assay.
Conclusion
BMS-753426 is a highly potent inhibitor of CCR2-mediated monocyte chemotaxis. The provided data and protocols offer a framework for researchers to investigate the effects of this compound in various in vitro and in vivo models of inflammation and other diseases where monocyte recruitment plays a key pathological role. The detailed experimental procedures and understanding of the underlying signaling pathway will facilitate the accurate assessment of BMS-753426 and other CCR2 antagonists in drug discovery and development programs.
Application Notes and Protocols for Cell-Based Assays Using BMS-753426
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression. BMS-753426 inhibits the binding of CCL2 to CCR2, thereby blocking the downstream signaling pathways responsible for cell migration and activation. These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of BMS-753426.
Mechanism of Action and Signaling Pathway
BMS-753426 acts as a competitive antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of CCL2 to CCR2 normally initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This activation triggers several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively regulate cell survival, proliferation, and, most notably, chemotaxis. By blocking the initial ligand-receptor interaction, BMS-753426 effectively abrogates these downstream signaling events.
Caption: CCR2 Signaling Pathway and Inhibition by BMS-753426.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of BMS-753426 from published studies.
This protocol is designed to determine the binding affinity of BMS-753426 to the CCR2 receptor.
Materials:
HEK293 cells stably expressing human CCR2
Cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
Radioligand (e.g., [125I]-CCL2)
BMS-753426
Non-specific binding control (e.g., a high concentration of unlabeled CCL2)
96-well filter plates (e.g., GF/C)
Scintillation fluid and counter
Protocol:
Membrane Preparation:
Culture HEK293-CCR2 cells to confluency.
Harvest cells and wash with ice-cold PBS.
Resuspend cells in membrane preparation buffer and homogenize.
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
Resuspend the membrane pellet in assay buffer and determine protein concentration.
Binding Assay:
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of serially diluted BMS-753426.
For total binding wells, add 50 µL of assay buffer instead of the compound.
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled CCL2.
Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein) to each well.
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
Filtration and Detection:
Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
Wash the filters three times with ice-cold wash buffer (assay buffer without BSA).
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the BMS-753426 concentration.
Determine the IC50 value using non-linear regression analysis.
Monocyte Chemotaxis Assay
This assay measures the ability of BMS-753426 to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
Human monocytic cell line (e.g., THP-1 or U937) or freshly isolated human PBMCs
Cell culture medium (e.g., RPMI-1640 with 0.5% BSA)
CCL2 (MCP-1)
BMS-753426
Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with 5 µm pores)
Calcein-AM or other fluorescent dye for cell labeling
Fluorescence plate reader
Protocol:
Cell Preparation:
Culture monocytic cells or isolate PBMCs from healthy donors.
Resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.
If using a fluorescent detection method, label the cells with Calcein-AM according to the manufacturer's instructions.
Pre-incubate the cells with various concentrations of BMS-753426 or vehicle control for 30 minutes at 37°C.
Chemotaxis Assay Setup:
Add medium containing CCL2 (e.g., 10 nM) to the lower wells of the chemotaxis plate.
Place the Transwell® inserts into the wells.
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
Incubation:
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
Quantification of Migration:
Carefully remove the inserts from the wells.
Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
Quantify the migrated cells in the lower chamber. If using Calcein-AM labeled cells, measure the fluorescence of the lower chamber using a plate reader. Alternatively, cells can be fixed, stained, and counted microscopically.
Data Analysis:
Calculate the percentage of migration inhibition for each concentration of BMS-753426 relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the BMS-753426 concentration.
Determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of BMS-753426 on a given cell line.
Materials:
Cell line of interest (e.g., THP-1, U937)
Complete cell culture medium
BMS-753426
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well cell culture plates
Spectrophotometer (plate reader)
Protocol:
Cell Seeding:
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate overnight to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of BMS-753426 in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of BMS-753426. Include vehicle-only wells as a control.
Incubate for 24-72 hours.
MTT Addition and Incubation:
Add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
Solubilization and Measurement:
Add 100 µL of solubilization solution to each well.
Gently mix to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the logarithm of the BMS-753426 concentration.
Determine the IC50 value if a significant cytotoxic effect is observed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a CCR2 antagonist like BMS-753426.
Caption: General workflow for the evaluation of BMS-753426.
Protocol for dissolving BMS-753426 for experiments
Application Notes and Protocols for BMS-753426 For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation and use of BMS-753426, a potent and or...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols for BMS-753426
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of BMS-753426, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), for both in vitro and in vivo experiments.
Introduction
BMS-753426 is a selective inhibitor of CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1] By blocking the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), BMS-753426 effectively reduces the influx of inflammatory cells.[1] This compound also exhibits affinity for CCR5, making it a subject of interest for dual CCR2/CCR5 antagonism research. Due to its oral bioavailability, BMS-753426 is a valuable tool for studying the role of the CCL2-CCR2 axis in various pathological conditions.
Physicochemical and Biological Properties
A summary of the key properties of BMS-753426 is presented in the table below.
BMS-753426 acts as an antagonist at the CCR2 receptor, a G-protein coupled receptor (GPCR). The binding of ligands such as CCL2 to CCR2 typically initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. BMS-753426 blocks these downstream signaling pathways.
CCR2 Signaling Pathway and Inhibition by BMS-753426
Experimental Protocols
In Vitro Experiments
4.1.1. Preparation of Stock Solutions
For in vitro studies, a stock solution of BMS-753426 is typically prepared in dimethyl sulfoxide (DMSO).
Parameter
Recommendation
Solvent
Dimethyl Sulfoxide (DMSO)
Solubility
10 mM in DMSO
Storage of Powder
-20°C for up to 2 years
Storage of DMSO Stock
-80°C for up to 6 months; -20°C for up to 6 months; 4°C for up to 2 weeks
Protocol for Preparing a 10 mM Stock Solution:
Equilibrate the vial of BMS-753426 powder to room temperature before opening.
Weigh the desired amount of the compound using an analytical balance.
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight: 506.57 g/mol ).
Add the calculated volume of high-purity, anhydrous DMSO to the powder.
Vortex or sonicate the solution until the compound is completely dissolved.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -80°C.
4.1.2. Cell-Based Assay Workflow
The following is a general workflow for assessing the inhibitory activity of BMS-753426 in a cell-based chemotaxis assay.
Workflow for an In Vitro Chemotaxis Assay
Detailed Protocol for Chemotaxis Assay:
Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) from whole blood using density gradient centrifugation. Resuspend the cells in an appropriate assay buffer.
Compound Dilution: Prepare a serial dilution of the BMS-753426 stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Assay Setup:
Add the cell suspension to the upper wells of a chemotaxis chamber (e.g., a 96-well Boyden chamber).
Add the diluted BMS-753426 to the upper wells containing the cells and pre-incubate briefly.
Add the chemoattractant (e.g., 10 nM MCP-1) to the lower wells of the chamber.
Incubation: Incubate the plate according to the manufacturer's instructions, typically for 1-3 hours at 37°C in a humidified incubator.
Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.
Data Analysis: Plot the cell migration against the concentration of BMS-753426 and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo Experiments
4.2.1. Formulation for Oral Administration
BMS-753426 is orally bioavailable. For oral gavage in rodents, a suspension or solution needs to be prepared in a suitable vehicle.
Recommended Vehicle Formulations:
Several vehicle options are available for preparing small molecule inhibitors for oral gavage in mice. The choice of vehicle may depend on the required dose and the specific experimental model.
Vehicle Component
Formulation 1 (Suspension)
Formulation 2 (Solution/Suspension)
Primary Component
0.5% (w/v) Methylcellulose in water
10% DMSO
Additional Components
-
40% PEG300, 5% Tween-80, 45% Saline
Protocol for Preparing a Formulation (Example with Methylcellulose):
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
Weigh the required amount of BMS-753426 for the desired dosing concentration (e.g., for a 10 mg/kg dose in a mouse receiving 0.2 mL, you would need 1 mg/mL).
Grind the BMS-753426 powder to a fine consistency to aid in suspension.
Gradually add the methylcellulose vehicle to the powder while triturating with a mortar and pestle to create a uniform suspension.
Ensure the suspension is homogenous before each administration.
4.2.2. Oral Gavage Administration
The following is a general workflow for administering BMS-753426 via oral gavage in a mouse model.
Workflow for In Vivo Oral Gavage Administration
Detailed Protocol for Oral Gavage:
Dose Calculation: Calculate the volume of the BMS-753426 formulation to be administered based on the animal's body weight and the desired dose.
Administration:
Gently but firmly restrain the mouse.
Use a proper-sized, ball-tipped gavage needle.
Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.
Administer the formulation slowly to prevent regurgitation.
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions following the procedure.
Experimental Timeline: Administer BMS-753426 according to the experimental design (e.g., once daily, twice daily) relative to the disease induction or measurement of endpoints. For example, in a model of experimental autoimmune encephalomyelitis (EAE), a dose of 25 mg/kg administered twice daily has been shown to be effective.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
BMS-753426: Application Notes and Protocols for a Potent CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals Abstract BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] This document provides detailed ap...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] This document provides detailed application notes on its mechanism of action, purchasing information, and protocols for key in vitro experiments. BMS-753426 serves as a critical tool for investigating the role of the CCL2-CCR2 signaling axis in various pathological conditions, including inflammation, cancer, and fibrosis.
Purchasing Information
BMS-753426 is available from various chemical suppliers for research purposes. The following table summarizes key purchasing information.
Supplier
Catalog Number
Purity
Available Quantities
CAS Number
MedchemExpress
HY-115874
>98% (HPLC)
10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg
1004536-52-0
Probechem
PC-49142
>98% (HPLC)
25 mg, 50 mg, 100 mg
1004536-52-0
DC Chemicals
DC48039
Not Specified
Not Specified
1004536-52-0
Mechanism of Action & Signaling Pathway
BMS-753426 is a selective antagonist of CCR2, a G-protein coupled receptor (GPCR). The primary ligand for CCR2 is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.
Upon binding of CCL2, CCR2 activates several downstream signaling cascades, including:
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.
Mitogen-activated protein kinase (MAPK)/p38 pathway: Involved in inflammation and cell migration.
Janus kinase (JAK)/STAT3 pathway: Regulates immune responses and cell proliferation.
RhoA GTPase pathway: In conjunction with the MEK-MAPK pathway, regulates cell motility.
By blocking the binding of CCL2 to CCR2, BMS-753426 effectively inhibits these downstream signaling events, thereby reducing the migration and infiltration of monocytes and macrophages. BMS-753426 has a binding IC50 of 2.7 nM for CCR2 and potently inhibits MCP-1-induced chemotaxis of human peripheral blood mononuclear cells (hPBMCs) with an IC50 of 0.8 nM.
CCR2 Signaling Pathway and Inhibition by BMS-753426
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol is designed to assess the ability of BMS-753426 to inhibit the migration of monocytic cells (e.g., THP-1) towards a chemoattractant (MCP-1).
Materials:
THP-1 cells (or other CCR2-expressing monocytic cells)
RPMI 1640 medium with 0.5% FBS
Recombinant Human MCP-1/CCL2
BMS-753426
Transwell inserts (5 µm pore size)
24-well plates
Cell viability assay kit (e.g., Trypan Blue or a fluorescence-based kit)
Plate reader or microscope for cell counting
Protocol:
Cell Preparation: Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS. Prior to the assay, starve the cells in RPMI 1640 with 0.5% FBS for 4-6 hours.
Compound Preparation: Prepare a stock solution of BMS-753426 in DMSO. Serially dilute the compound in RPMI 1640 with 0.5% FBS to achieve the desired final concentrations.
Assay Setup:
Add 600 µL of RPMI 1640 with 0.5% FBS containing various concentrations of MCP-1 (e.g., 1-100 ng/mL) to the lower wells of a 24-well plate. Include a negative control with no MCP-1.
Resuspend the starved THP-1 cells in RPMI 1640 with 0.5% FBS at a concentration of 1.5 x 10^6 cells/mL.
Pre-incubate the cells with different concentrations of BMS-753426 or vehicle (DMSO) for 30 minutes at 37°C.
Add 100 µL of the cell suspension (1.5 x 10^5 cells) to the upper chamber of the Transwell inserts.
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 4 hours.
Cell Migration Analysis:
Carefully remove the Transwell inserts.
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).
Count the number of migrated cells in several random fields under a microscope. Alternatively, use a plate reader-based method with fluorescently labeled cells.
Workflow for an In Vitro Chemotaxis Assay
Calcium Mobilization Assay
This assay measures the ability of BMS-753426 to block the increase in intracellular calcium concentration induced by MCP-1 binding to CCR2.
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Protocol:
Cell Plating: Seed the CCR2-expressing cells into the wells of a black, clear-bottom plate and culture overnight to allow for cell attachment.
Dye Loading:
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
Remove the culture medium from the cells and add the dye loading buffer.
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
Compound Addition:
Wash the cells gently with assay buffer to remove excess dye.
Add assay buffer containing various concentrations of BMS-753426 or vehicle (DMSO) to the wells.
Incubate for 15-30 minutes at room temperature.
Signal Measurement:
Place the plate in the fluorescence plate reader.
Establish a stable baseline fluorescence reading for each well.
Inject a solution of MCP-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.
Data Analysis:
Calculate the peak fluorescence response for each well.
Normalize the data to the response of the vehicle control.
Determine the IC50 value of BMS-753426 by plotting the normalized response against the log of the compound concentration.
Workflow for a Calcium Mobilization Assay
Conclusion
BMS-753426 is a valuable research tool for studying the physiological and pathological roles of the CCL2-CCR2 signaling pathway. The provided information and protocols offer a starting point for researchers to incorporate this potent CCR2 antagonist into their studies. As with any experimental work, optimization of the protocols for specific cell types and experimental conditions is recommended.
Application Notes and Protocols for In Vivo Administration of BMS-753426 in Mice
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), with additional affinity for CCR5.[1][2] CCR2...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), with additional affinity for CCR5.[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in mediating the egression of monocytes from the bone marrow and their recruitment to sites of inflammation.[1] By inhibiting this signaling pathway, BMS-753426 effectively reduces the infiltration of monocytes and macrophages into tissues, making it a valuable tool for studying the role of these cells in various disease models. These application notes provide detailed protocols for the in vivo administration of BMS-753426 in mice, focusing on its use in models of sterile peritonitis and experimental autoimmune encephalomyelitis (EAE).
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-753426 from in vivo mouse studies.
Table 1: Pharmacokinetic Profile of BMS-753426 in Mice
Parameter
Value
Conditions
Oral Bioavailability (F%)
93%
Single 10 mg/kg oral dose
AUC0–24
5.4 µM·h
Single 10 mg/kg oral dose
Data sourced from a study in hCCR2 knock-in (KI) mice.[1]
Table 2: In Vivo Efficacy of BMS-753426 in a Thioglycolate-Induced Peritonitis Model in hCCR2 KI Mice
Oral Dose (mg/kg, BID)
Inhibition of Monocyte/Macrophage Influx
Estimated Receptor Occupancy
1
28%
51%
25
74%
91%
100
78%
98%
BID: twice daily administration. Data collected 48 hours post-thioglycollate injection.[1]
Table 3: In Vivo Efficacy of BMS-753426 in an Experimental Autoimmune Encephalomyelitis (EAE) Model in hCCR2 KI Mice
Oral Dose (mg/kg, BID)
Outcome
25
Reduced the area under the curve (AUC) of the clinical score by 49%
Dosing was initiated on day 1 of the study.
Signaling Pathway
BMS-753426 primarily targets the CCL2-CCR2 signaling axis, which is critical for monocyte and macrophage recruitment.
CCR2 Signaling Pathway Antagonized by BMS-753426
Experimental Protocols
Preparation of BMS-753426 for Oral Administration
Objective: To prepare a homogenous and stable formulation of BMS-753426 for oral gavage in mice.
Note: The specific vehicle used in the primary publication for BMS-753426 is not detailed. The following protocol is a general method for preparing oral formulations of poorly water-soluble compounds for preclinical studies. It is recommended to perform a small-scale formulation test to ensure solubility and stability.
Materials:
BMS-753426 powder
Dimethyl sulfoxide (DMSO)
Tween® 80 (Polysorbate 80)
Sterile water or saline
Sterile microcentrifuge tubes
Vortex mixer
Sonicator (optional)
Procedure:
Weigh the required amount of BMS-753426 powder.
Prepare a vehicle solution. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, Tween® 80, and sterile water. A typical ratio is 5-10% DMSO, 5-10% Tween® 80, and 80-90% sterile water.
Example for a 10% DMSO, 10% Tween® 80, 80% water vehicle: For a final volume of 1 ml, mix 100 µl of DMSO, 100 µl of Tween® 80, and 800 µl of sterile water.
First, dissolve the BMS-753426 powder in DMSO by vortexing. Gentle warming or sonication may aid dissolution.
Add the Tween® 80 to the DMSO-drug solution and mix thoroughly.
Slowly add the sterile water or saline to the mixture while continuously vortexing to form a stable suspension or solution.
Visually inspect the formulation for any precipitation. If precipitation occurs, optimization of the vehicle composition may be necessary.
Prepare the formulation fresh daily before administration.
Thioglycollate-Induced Peritonitis Model
Objective: To evaluate the effect of BMS-753426 on monocyte/macrophage recruitment in a model of sterile inflammation.
Materials:
hCCR2 knock-in (KI) mice (or other appropriate strain)
BMS-753426 formulation
Vehicle control
3% Brewer's thioglycollate medium, aged and sterile
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Red blood cell lysis buffer
Sterile syringes and needles
Ice
Procedure:
Induction of Peritonitis: Inject 1 ml of 3% sterile thioglycollate medium intraperitoneally (i.p.) into each mouse.
Drug Administration: Administer BMS-753426 or vehicle control via oral gavage at the desired doses (e.g., 1, 25, 100 mg/kg). The first dose can be given shortly before or after thioglycollate injection, followed by subsequent doses as required by the study design (e.g., twice daily).
Peritoneal Lavage: At 48 hours post-thioglycollate injection, euthanize the mice.
Expose the peritoneal cavity and inject 5-10 ml of ice-cold sterile PBS.
Gently massage the abdomen and then carefully aspirate the peritoneal fluid.
Cell Processing:
Centrifuge the collected peritoneal fluid at 300 x g for 5 minutes at 4°C.
Discard the supernatant and resuspend the cell pellet in FACS buffer.
If significant red blood cell contamination is present, perform a red blood cell lysis step.
Count the total number of viable cells.
Flow Cytometry Analysis:
Stain the cells with a cocktail of fluorescently-labeled antibodies to identify monocyte and macrophage populations (e.g., CD45+, F4/80+, Ly6Chi).
Acquire the samples on a flow cytometer.
Analyze the data to quantify the number and percentage of different immune cell populations in the peritoneal cavity.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the therapeutic potential of BMS-753426 in a mouse model of multiple sclerosis.
Materials:
hCCR2 knock-in (KI) mice (or other susceptible strain, e.g., C57BL/6 for MOG-induced EAE)
Immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
Administer pertussis toxin i.p. on day 0 and day 2 post-immunization.
Drug Administration:
Begin oral administration of BMS-753426 (e.g., 25 mg/kg) or vehicle control on day 1 post-immunization and continue daily or twice daily throughout the study.
Clinical Scoring:
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
Score the mice based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
Data Analysis:
Plot the mean clinical scores over time for each treatment group.
Calculate the area under the curve (AUC) for the clinical scores to compare disease severity between groups.
Histological Analysis (Optional):
At the end of the study, perfuse the mice and collect the spinal cords.
Process the tissue for histology (e.g., H&E staining for inflammation, Luxol Fast Blue for demyelination) to assess the extent of immune cell infiltration and demyelination in the central nervous system.
Measuring the Anti-Inflammatory Effects of BMS-753426: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] The primary mechanism of action of B...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] The primary mechanism of action of BMS-753426 is the inhibition of the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[2] By blocking this pathway, BMS-753426 demonstrates significant anti-inflammatory properties, making it a compound of interest for the development of therapeutics for a range of inflammatory diseases.
These application notes provide detailed protocols for in vitro and in vivo assays to measure the anti-inflammatory effects of BMS-753426. The included data, derived from preclinical studies, is presented in structured tables for clear interpretation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the methodologies.
Mechanism of Action: Inhibition of the CCL2-CCR2 Signaling Pathway
The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) is a key signaling molecule that is upregulated at sites of inflammation. It binds to its receptor, CCR2, which is highly expressed on the surface of monocytes, macrophages, and dendritic cells. This binding event triggers a downstream signaling cascade that leads to the chemotaxis of these immune cells towards the inflammatory stimulus. The persistent recruitment of monocytes and their subsequent differentiation into tissue macrophages can exacerbate and sustain the inflammatory response. BMS-753426 acts as a competitive antagonist at the CCR2 receptor, preventing the binding of CCL2 and thereby inhibiting the recruitment of inflammatory cells.
Figure 1: Simplified signaling pathway of CCL2-CCR2 and the inhibitory action of BMS-753426.
Thioglycolate-Induced Peritonitis in hCCR2 Knock-in Mice
Dose (oral)
Inhibition of Monocyte/Macrophage Influx
1 mg/kg
28%
25 mg/kg
74%
100 mg/kg
78%
EC50
3.9 nM
Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 Knock-in Mice
Treatment
Dose (oral, BID)
Outcome
Vehicle
-
Baseline disease progression
BMS-753426
25 mg/kg
49% reduction in the area under the curve (AUC) of the clinical score (p < 0.05)
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol describes a method to evaluate the ability of BMS-753426 to inhibit the migration of human peripheral blood mononuclear cells (hPBMCs) towards a CCL2 gradient.
Cell viability assay kit (e.g., Trypan Blue or a fluorescence-based kit)
Plate reader
Protocol:
Cell Preparation:
Isolate hPBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
Wash the cells with assay buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.
Assess cell viability; it should be >95%.
Assay Setup:
Prepare serial dilutions of BMS-753426 in assay buffer.
In the lower wells of the chemotaxis chamber, add assay buffer alone (negative control), 10 nM CCL2 in assay buffer (positive control), or 10 nM CCL2 with various concentrations of BMS-753426.
Pre-incubate the hPBMC suspension with the corresponding concentrations of BMS-753426 (or vehicle) for 30 minutes at 37°C.
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each well.
Incubation:
Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 90 minutes.
Quantification of Migration:
After incubation, carefully remove the upper chamber.
Wipe the non-migrated cells from the upper side of the membrane.
Fix and stain the migrated cells on the lower side of the membrane.
Alternatively, quantify the migrated cells in the lower chamber using a cell-based assay (e.g., a fluorescent dye-based quantification method).
Read the fluorescence or absorbance using a plate reader.
Data Analysis:
Calculate the percentage of inhibition of migration for each concentration of BMS-753426 compared to the positive control (CCL2 alone).
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of BMS-753426 and fitting the data to a four-parameter logistic curve.
Figure 2: Experimental workflow for the in vitro monocyte chemotaxis assay.
In Vivo Thioglycolate-Induced Peritonitis Model
This in vivo model is used to assess the effect of BMS-753426 on monocyte/macrophage recruitment in response to a sterile inflammatory stimulus in mice.
Materials:
BMS-753426
hCCR2 knock-in mice
3% Thioglycollate solution (sterile)
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Gavage needles
Phosphate-buffered saline (PBS)
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-Ly6G, anti-Ly6C)
Flow cytometer
Protocol:
Animal Acclimatization and Grouping:
Acclimatize hCCR2 knock-in mice for at least one week before the experiment.
Randomly assign mice to treatment groups (vehicle, BMS-753426 at 1, 25, and 100 mg/kg).
Drug Administration:
Prepare a suspension of BMS-753426 in the vehicle.
Administer the appropriate treatment to each mouse via oral gavage.
Induction of Peritonitis:
One hour after drug administration, inject 1 mL of sterile 3% thioglycollate solution intraperitoneally into each mouse.
Continued Treatment:
Continue to administer BMS-753426 or vehicle orally twice daily for 48 hours.
Peritoneal Lavage:
At 48 hours post-thioglycollate injection, euthanize the mice.
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and then aspirating the fluid.
Cell Staining and Flow Cytometry:
Centrifuge the peritoneal lavage fluid to pellet the cells.
Resuspend the cells in FACS buffer.
Stain the cells with fluorescently labeled antibodies to identify different immune cell populations (e.g., macrophages, neutrophils).
Analyze the stained cells using a flow cytometer to quantify the number of recruited monocytes/macrophages.
Data Analysis:
Calculate the total number of monocytes/macrophages in the peritoneal lavage for each treatment group.
Determine the percentage of inhibition of monocyte/macrophage influx for each BMS-753426 dose compared to the vehicle-treated group.
Figure 3: Experimental workflow for the thioglycolate-induced peritonitis model.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis, a chronic inflammatory disease of the central nervous system. This model assesses the therapeutic potential of BMS-753426 in a more complex, T-cell-driven inflammatory disease setting.
On day 0, immunize hCCR2 knock-in mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
On days 0 and 2, administer pertussis toxin intraperitoneally.
Treatment:
Beginning on day 1 post-immunization, administer BMS-753426 (25 mg/kg) or vehicle orally twice daily.
Clinical Scoring:
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
Data Analysis:
Plot the mean clinical score for each group over time.
Calculate the area under the curve (AUC) for the clinical scores for each mouse.
Compare the AUC between the BMS-753426 and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
BMS-753426 is a potent CCR2 antagonist with demonstrated efficacy in preclinical models of inflammation. The protocols and data presented in these application notes provide a framework for researchers to further investigate the anti-inflammatory properties of this compound. The inhibition of monocyte and macrophage recruitment via the CCL2-CCR2 axis represents a promising therapeutic strategy for a variety of inflammatory conditions.
Technical Support Center: Optimizing IGF-1R Inhibitor Concentration in Cell Culture
A Note on Compound Specificity: While the query specified BMS-753426, publicly available scientific literature identifies BMS-753426 as a CCR2 antagonist. It is highly probable that the intended compound for Insulin-like...
Author: BenchChem Technical Support Team. Date: November 2025
A Note on Compound Specificity: While the query specified BMS-753426, publicly available scientific literature identifies BMS-753426 as a CCR2 antagonist. It is highly probable that the intended compound for Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibition is BMS-754807 , a potent and well-documented small molecule inhibitor of the IGF-1R/Insulin Receptor (IR) family kinases. This guide will focus on the use and optimization of BMS-754807.
Frequently Asked Questions (FAQs)
Q1: What is BMS-754807 and what is its mechanism of action?
BMS-754807 is a potent, reversible, and ATP-competitive small molecule inhibitor of the IGF-1R and Insulin Receptor (IR) kinases.[1][2] It functions by blocking the autophosphorylation of the receptor upon ligand binding, thereby preventing the activation of downstream signaling pathways critical for cell proliferation, growth, and survival, such as the PI3K/Akt and Ras/MAPK pathways.
Q2: What is the typical effective concentration range for BMS-754807 in cell culture?
The effective concentration of BMS-754807 varies significantly depending on the cell line. The half-maximal inhibitory concentration (IC50) for cell growth inhibition generally ranges from 5 nM to 365 nM in sensitive cell lines, which include a broad spectrum of mesenchymal, epithelial, and hematopoietic tumor types.[2][3] For specific inhibition of IGF-1R phosphorylation, IC50 values are often in the low nanomolar range (e.g., 6-21 nM).[3]
Q3: How should I prepare a stock solution of BMS-754807?
BMS-754807 is highly soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability. When preparing working dilutions, it is crucial to perform serial dilutions in DMSO before the final dilution into the culture medium to avoid precipitation.
Q4: What is the maximum final DMSO concentration that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many researchers preferring to keep it at or below 0.1% to minimize off-target effects. It is critical to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in your experiments to account for any effects of the solvent.
Data Presentation: In Vitro Activity of BMS-754807
The following tables summarize the inhibitory activity of BMS-754807 across various cancer cell lines as reported in the literature.
Table 1: Inhibition of Cell Proliferation by BMS-754807
Cell Line
Cancer Type
Proliferation IC50 (nM)
Citation
Rh41
Rhabdomyosarcoma
5
IGF-1R-Sal
-
7
Geo
Colon Carcinoma
365
A549
Non-Small Cell Lung
1080
NCI-H358
Non-Small Cell Lung
760
Ewing Sarcoma (Median)
Ewing Sarcoma
190
Table 2: Inhibition of Target Phosphorylation by BMS-754807
Cell Line
Target
Phosphorylation IC50 (nM)
Citation
Rh41
pIGF-1R
6
Rh41
pAkt
13
IGF-1R-Sal
pIGF-1R
13
IGF-1R-Sal
pAkt
22
Geo
pIGF-1R
21
Geo
pAkt
16
Experimental Protocols & Methodologies
Protocol 1: Determining Optimal Concentration via Cell Viability Assay (WST-1/MTS)
This protocol outlines a method to determine the IC50 value of BMS-754807 for cell proliferation in a specific cell line.
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
Compound Preparation: Prepare a series of 2x concentrations of BMS-754807 by serial dilution in culture medium. Remember to prepare a vehicle control (medium with DMSO).
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared 2x drug dilutions to the respective wells. This will result in a 1x final concentration.
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
Viability Assessment:
Add 10-20 µL of WST-1 or MTS reagent to each well.
Incubate at 37°C for 1-4 hours, or until a color change is apparent.
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (medium-only wells).
Normalize the data to the vehicle-treated control wells (representing 100% viability).
Plot the normalized viability (%) against the logarithm of the inhibitor concentration and use non-linear regression analysis to calculate the IC50 value.
Protocol 2: Verifying Target Inhibition via Western Blot for pIGF-1R
This protocol confirms that BMS-754807 is inhibiting its intended target at the determined effective concentrations.
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of BMS-754807 (e.g., 0.5x, 1x, and 2x the proliferation IC50) for 1-4 hours.
Stimulation: Stimulate the cells with IGF-1 ligand (e.g., 10 ng/mL) for 15-30 minutes to induce receptor phosphorylation. Include a non-stimulated control.
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate with a primary antibody against phosphorylated IGF-1R (pIGF-1R) overnight at 4°C.
Wash and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an ECL substrate.
Normalization: Strip the membrane and re-probe for total IGF-1R and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to normalize the pIGF-1R signal.
Troubleshooting Guide
Issue 1: No or weak inhibition of cell proliferation.
Possible Cause: Inhibitor concentration is too low.
Solution: The sensitivity of cell lines can vary greatly. Perform a dose-response curve with a wider concentration range, extending up to 10 µM.
Possible Cause: The cell line is not dependent on the IGF-1R signaling pathway for survival.
Solution: Confirm IGF-1R expression and baseline phosphorylation in your cell line via Western blot. If the pathway is not active, the inhibitor will have a minimal effect.
Possible Cause: Inhibitor has degraded or precipitated.
Solution: Prepare fresh stock solutions. When diluting from a DMSO stock, add the stock directly to the medium with vigorous mixing to prevent precipitation. Visually inspect the medium for any crystals after dilution.
Issue 2: High levels of cell death even at low concentrations.
Possible Cause: The cell line is extremely sensitive to IGF-1R inhibition.
Solution: Lower the concentration range in your dose-response experiment. Start from low nanomolar or even picomolar concentrations.
Possible Cause: Off-target toxicity.
Solution: While BMS-754807 is selective, high concentrations can lead to off-target effects. Ensure the observed cell death correlates with the inhibition of pIGF-1R and pAkt. Reduce the final DMSO concentration to below 0.1%.
Possible Cause: Contamination of cell culture.
Solution: Check cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing.
Issue 3: Inconsistent results between experiments.
Possible Cause: Variability in cell culture conditions.
Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density. Do not use cells that are over-confluent.
Possible Cause: Inaccurate inhibitor dilutions.
Solution: Use calibrated pipettes. Prepare a fresh set of serial dilutions in DMSO for each experiment before diluting into the medium.
Possible Cause: Instability of the inhibitor in the medium.
Solution: Some components of serum may affect inhibitor stability. If possible, perform shorter-term experiments in serum-free or low-serum medium after an initial attachment period.
Visualizations
Caption: IGF-1R signaling pathway and the point of inhibition by BMS-754807.
Caption: Experimental workflow for optimizing BMS-754807 concentration.
Caption: A logical flowchart for troubleshooting BMS-754807 experiments.
BMS-753426 in Solution: A Technical Guide for Researchers
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with BMS-753426. Below you will find frequently asked questions (FAQs) and...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with BMS-753426. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving BMS-753426?
A1: BMS-753426 is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] A stock solution of 10 mM in DMSO can be prepared.[1] For aqueous experiments, it is common practice to dilute the DMSO stock solution into an aqueous buffer. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could affect your results.
Q2: What are the recommended storage conditions for BMS-753426?
A2: Proper storage is critical to maintain the stability of BMS-753426. Recommendations for both the solid compound and solutions are summarized in the table below.
Q3: How can I assess the stability of my BMS-753426 solution?
A3: The stability of your BMS-753426 solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would allow you to quantify the parent compound and detect any potential degradation products. This involves comparing the peak area of BMS-753426 in a freshly prepared solution to that in an aged or stressed sample.
Q4: Is BMS-753426 sensitive to light?
Q5: What is the metabolic stability of BMS-753426?
A5: BMS-753426 was developed to have improved metabolic stability compared to its predecessors.[2][3][4] It exhibits excellent stability in liver microsome assays, indicating resistance to rapid metabolic degradation in biological systems.
Data Summary
Table 1: Recommended Storage Conditions for BMS-753426
Form
Storage Temperature
Duration
Source(s)
Solid Powder
-20°C
Up to 2 years
Solid Powder
4°C
Up to 6 months
In DMSO
-80°C
Up to 6 months
In DMSO
4°C
Up to 2 weeks
In DMSO
-20°C
Up to 6 months
Table 2: Solubility of BMS-753426
Solvent
Concentration
Source(s)
DMSO
10 mM
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of BMS-753426 in DMSO
Materials:
BMS-753426 (solid powder)
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Calibrated analytical balance
Vortex mixer
Procedure:
Allow the vial of BMS-753426 to equilibrate to room temperature before opening to prevent condensation.
Weigh the desired amount of BMS-753426 powder using a calibrated analytical balance. The molecular weight of BMS-753426 is 506.56 g/mol .
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of BMS-753426, you would add 197.4 µL of DMSO.
Add the calculated volume of DMSO to the vial containing the BMS-753426 powder.
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be applied if necessary, but avoid excessive heat.
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
If you suspect instability or degradation of your BMS-753426 solution, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for BMS-753426 solution stability.
Signaling Pathway Visualization
While a degradation pathway for BMS-753426 is not detailed in the available literature, its mechanism of action involves the C-C chemokine receptor type 2 (CCR2). The following diagram illustrates a simplified representation of the signaling pathway that BMS-753426 antagonizes.
Caption: Simplified CCR2 signaling pathway antagonized by BMS-753426.
Welcome to the technical support center for BMS-753426, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2). This resource is designed to assist researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for BMS-753426, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2). This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is BMS-753426 and what is its primary mechanism of action?
BMS-753426 is a small molecule inhibitor that acts as a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the migration of monocytes and other immune cells from the bone marrow to sites of inflammation. By inhibiting this pathway, BMS-753426 can modulate inflammatory responses. The compound also exhibits a 30-fold selectivity for CCR2 over CCR5.[1]
Q2: I am observing precipitation of BMS-753426 when I dilute my DMSO stock into aqueous buffer. How can I improve its solubility?
This is a common issue with quinazoline derivatives, the chemical class to which BMS-753426 belongs.[4] Poor solubility can lead to inconsistent results. Here are several strategies to address this:
pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent. For basic compounds like many quinazolines, slightly lowering the pH of your aqueous buffer may improve solubility. However, you must ensure the final pH is compatible with your experimental system.
Use of Solubilizing Excipients: Consider the use of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 at low concentrations (below their critical micelle concentration) to enhance solubility. Cyclodextrins can also be employed to form inclusion complexes that improve aqueous solubility.
Heated Sonication: Gentle warming of the solution while sonicating can aid in dissolution. However, it is crucial to be cautious about the thermal stability of BMS-753426 under these conditions.
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize its potential to cause precipitation and to avoid off-target effects in your biological system.
Q3: My in vitro functional assay results (e.g., chemotaxis assay) are showing high variability between replicates. What could be the cause?
High variability in functional assays can stem from several factors:
Compound Precipitation: As mentioned in Q2, poor solubility is a primary suspect. Visually inspect your assay plates for any signs of compound precipitation. Centrifuging the plate and checking for a pellet can also be informative.
Inconsistent Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Variations in cell number or viability will lead to inconsistent responses.
Agonist Concentration: The concentration of the agonist (e.g., CCL2/MCP-1) used to stimulate the cells is critical. If the concentration is too high or too low, the window to observe antagonist effects may be compromised. It is recommended to use an agonist concentration at or near the EC80 to achieve a robust signal window for inhibition.
Receptor Expression Levels: In transfected cell systems, variable receptor expression levels can lead to inconsistent responses. Ensure your cell line has stable and consistent expression of CCR2. For transient transfections, optimize the protocol to minimize well-to-well variability.
Q4: I am seeing an unexpected phenotype in my cell-based assay that doesn't seem to be related to CCR2 inhibition. Could this be an off-target effect?
While BMS-753426 is reported to be a selective CCR2 antagonist, off-target effects are a possibility with any small molecule inhibitor. Here’s how to approach this:
Confirm On-Target Engagement: First, verify that BMS-753426 is engaging with CCR2 in your system at the concentrations used. This can be done using a target engagement assay, such as a cellular thermal shift assay (CETSA).
Consider CCR5 Affinity: BMS-753426 has a 30-fold selectivity for CCR2 over CCR5. If your experimental system expresses CCR5, the observed phenotype could be due to inhibition of this receptor, especially at higher concentrations of BMS-753426.
Use a Negative Control: A structurally similar but biologically inactive analog of BMS-753426, if available, can be a powerful tool to differentiate on-target from off-target effects.
Orthogonal Approaches: Use an alternative method to inhibit the target, such as siRNA or CRISPR-mediated knockdown of CCR2, to see if it phenocopies the effect of BMS-753426.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in In Vitro Assays
Potential Cause
Troubleshooting Steps
Compound Solubility Issues
Visually inspect for precipitation. Perform a solubility test in the final assay buffer. Consider using solubilizing excipients or adjusting the buffer pH as described in the FAQs.
Variable Agonist Concentration
Prepare a fresh stock of the agonist (e.g., CCL2/MCP-1) and perform a dose-response curve to confirm its potency. Use a consistent, validated agonist concentration for all antagonist experiments.
Cell Passage Number and Health
Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.
Assay Incubation Times
Ensure that incubation times for compound treatment and agonist stimulation are consistent across all experiments.
Plate Edge Effects
Avoid using the outer wells of microplates, as they are more susceptible to evaporation. If their use is unavoidable, ensure proper plate sealing and humidification during incubation.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Potential Cause
Troubleshooting Steps
Poor Pharmacokinetics/Pharmacodynamics (PK/PD)
Although BMS-753426 is orally bioavailable, its PK/PD profile can be influenced by the animal model and formulation. Conduct a pilot PK study to determine the compound's half-life, bioavailability, and exposure at the target tissue in your specific model.
Species-Specific Differences in CCR2
The affinity of antagonists for CCR2 can differ between species. For instance, some CCR2 antagonists show lower affinity for murine CCR2 compared to human CCR2. Ensure that BMS-753426 is potent against the CCR2 of the animal model you are using.
High Endogenous Ligand Concentration
High local concentrations of the endogenous ligand (CCL2) at the disease site can compete with the antagonist, potentially reducing its efficacy. Consider measuring local CCL2 levels in your model.
Redundancy in Chemokine System
Other chemokine pathways may compensate for the inhibition of CCR2, leading to a muted in vivo response. Investigate the expression and role of other relevant chemokines and their receptors in your disease model.
Timing and Duration of Treatment
The therapeutic window for CCR2 antagonism can be context-dependent. The timing and duration of treatment relative to the disease process may be critical for observing an effect.
Quantitative Data Summary
Parameter
Value
Assay Conditions
Reference
CCR2 Binding IC50
2.7 nM
Not specified
Chemotaxis Inhibition IC50
0.8 nM
Inhibition of human peripheral blood mononuclear cell (hPBMC) chemotaxis induced by 10 nM MCP-1.
Selectivity
30-fold selective for CCR2 over CCR5
Not specified
In Vivo Monocyte/Macrophage Influx Inhibition EC50
3.9 nM
In human CCR2 knock-in (KI) mice.
Experimental Protocols
Chemotaxis Assay Protocol (Boyden Chamber)
Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) using a density gradient centrifugation method. Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
Compound Preparation: Prepare a serial dilution of BMS-753426 in the assay medium. The final DMSO concentration should not exceed 0.5%.
Assay Setup:
Add the chemoattractant (e.g., 10 nM CCL2/MCP-1) to the lower wells of the Boyden chamber.
Add the cell suspension pre-incubated with different concentrations of BMS-753426 or vehicle control to the upper wells, which are separated from the lower wells by a porous membrane (e.g., 5 µm pore size).
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 90 minutes.
Cell Migration Quantification:
Remove the non-migrated cells from the top of the membrane.
Fix and stain the migrated cells on the bottom of the membrane.
Count the number of migrated cells in several high-power fields under a microscope.
Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of BMS-753426 and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Inhibition of the CCL2-CCR2 signaling pathway by BMS-753426.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Enhancing the Metabolic Stability of BMS-753426 and Related Analogs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the optimization of metabolic stability for the CCR2 antagonist BMS-753426 and its structural analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during your metabolic stability experiments in a question-and-answer format.
Guide 1: Rapid Disappearance of Parent Compound in Microsomal Assays
Observed Problem: My lead compound, structurally similar to the BMS-741672 precursor, shows very rapid clearance in a liver microsome assay, making it difficult to rank-order new analogs.
Potential Cause: Your compound likely contains a metabolic "soft spot" that is highly susceptible to Phase I metabolism, such as oxidation by Cytochrome P450 (CYP) enzymes. For the precursor to BMS-753426, the tertiary amine was a key site of metabolic attack leading to N-demethylation.[1]
Troubleshooting Steps:
Metabolite Identification: Use LC-MS/MS to identify the primary metabolites. A mass shift corresponding to the loss of an alkyl group from a nitrogen atom is a strong indicator of N-dealkylation.
CYP Inhibition Assay: Co-incubate your compound with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors to see if the metabolic rate decreases. This helps confirm the involvement of CYP enzymes.
Structural Modification (SAR): The development of BMS-753426 from its precursor is a classic example of resolving this issue. Replacing the N-methyl-N-isopropylamine group with a more sterically hindered tert-butylamine effectively "shields" the nitrogen from enzymatic attack.[1][2] Consider similar strategies:
Introduce steric bulk near the metabolic site.
Replace labile alkyl groups with more robust moieties.
Incorporate electron-withdrawing groups to decrease the electron density of the amine, making it less favorable for oxidation.
Guide 2: Inconsistent Results Between Different Assay Batches
Observed Problem: The calculated half-life (t½) and intrinsic clearance (CLint) for my compound vary significantly between experiments.
Potential Cause: This variability can stem from several factors related to the experimental setup.[3]
Troubleshooting Steps:
Cofactor Degradation: The NADPH regenerating system is crucial for CYP activity and can degrade if not handled properly. Always prepare NADPH solutions fresh for each experiment and keep them on ice.[4]
Microsome Activity: Ensure the liver microsomes have not undergone excessive freeze-thaw cycles and have been stored correctly at -80°C. Run a positive control compound with known metabolic properties (e.g., dextromethorphan, midazolam) in parallel to verify the enzymatic activity of each new batch of microsomes.
Compound Solubility: If your compound precipitates in the incubation buffer, the effective concentration available to the enzymes is reduced, leading to an artificially low rate of metabolism. Visually inspect for precipitation and consider reducing the initial compound concentration or slightly increasing the organic solvent percentage (e.g., DMSO), ensuring it remains below inhibitory levels (typically <0.5%).
Guide 3: Discrepancy Between Microsomal and Hepatocyte Stability Data
Observed Problem: My compound is relatively stable in liver microsomes but shows high clearance in hepatocyte assays.
Potential Cause: This suggests that metabolic pathways other than those dominant in microsomes are at play. Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
Troubleshooting Steps:
Investigate Phase II Metabolism: The discrepancy may indicate that your compound is primarily cleared by Phase II conjugation reactions (e.g., glucuronidation by UGTs or sulfation by SULTs), which are more active in hepatocytes than in standard microsomal preparations. Analyze your hepatocyte assay samples for metabolites with mass shifts corresponding to the addition of glucuronic acid or sulfate.
Assess Transporter Activity: Active uptake into hepatocytes by transporters can lead to higher intracellular concentrations and thus faster metabolism. While harder to diagnose, if your compound is a substrate for uptake transporters, this could contribute to the observed difference.
Check for Non-Specific Binding: High non-specific binding to the plasticware or within the hepatocytes can reduce the free fraction of the compound available for metabolism, potentially complicating data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the key structural change that improved the metabolic stability of BMS-753426 compared to its precursor?
A1: The primary modification was the replacement of a tertiary amine (N-methyl-N-isopropylamine) in the precursor compound (BMS-741672) with a secondary tert-butylamine in BMS-753426. This change introduced steric hindrance that protected the amine from N-dealkylation, a major metabolic pathway for the precursor, resulting in significantly lower clearance and improved oral bioavailability.
Q2: What is the mechanism of action for BMS-753426?
A2: BMS-753426 is a potent antagonist of the CC chemokine receptor 2 (CCR2). CCR2 and its primary ligand, MCP-1 (CCL2), play a critical role in recruiting monocytes and macrophages to sites of inflammation. By blocking this receptor, BMS-753426 can inhibit this inflammatory cell migration.
Q3: What are the essential differences between using liver microsomes and hepatocytes for metabolic stability assays?
A3: Liver microsomes are vesicles derived from the endoplasmic reticulum and primarily contain Phase I enzymes like CYPs. They are excellent for assessing Phase I metabolic liabilities. Hepatocytes are intact liver cells and provide a more complete picture, containing both Phase I and Phase II enzymes (e.g., UGTs, SULTs) as well as cellular transporters. An assay with hepatocytes can reveal clearance pathways that would be missed in a microsome-only study.
Q4: How do I calculate intrinsic clearance (CLint) from my in vitro data?
A4: First, you determine the rate of disappearance (k) by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is -k. The half-life (t½) is then calculated as 0.693 / k. Finally, intrinsic clearance is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration). The units are typically µL/min/mg protein for microsomes or µL/min/10^6 cells for hepatocytes.
Data Presentation
The structural modification from the precursor BMS-741672 to BMS-753426 led to a significant improvement in pharmacokinetic properties.
Table 1: Comparison of In Vitro Metabolic Stability and Pharmacokinetic Parameters
Compound
Key Structural Feature
In Vitro t½ (Human Liver Microsomes)
In Vivo Clearance (Monkey)
Oral Bioavailability (Monkey)
BMS-741672 (Precursor)
N(Me)i-Pr
Low
High
Low
BMS-753426
N(H)t-Bu
Significantly Higher
Lower
Higher
This table summarizes the reported qualitative improvements. The development of BMS-753426 successfully addressed the metabolic liability of the precursor, leading to lower clearance and higher bioavailability.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of a test compound by assessing its rate of disappearance when incubated with HLM in the presence of NADPH.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Prepare working solutions: Dilute the test compound and positive control stocks to an intermediate concentration (e.g., 100 µM) in buffer. Prepare the final microsomal suspension by diluting the HLM stock to 1.0 mg/mL in cold phosphate buffer.
Incubation Setup:
In a 96-well plate, add phosphate buffer, the diluted HLM suspension (final protein concentration of 0.5 mg/mL), and the test compound working solution (final concentration of 1 µM).
Include control wells: a) without NADPH (to assess non-enzymatic degradation) and b) without microsomes (to assess compound stability in buffer).
Reaction Initiation:
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls. The time of this addition is T=0.
Time Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing the ice-cold quenching solution. The T=0 sample should be taken immediately after adding the NADPH.
Sample Processing & Analysis:
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
Data Analysis:
Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.
Plot the natural log of the percent remaining versus time and determine the slope to find the rate constant (k).
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on the proper storage and handling of BMS-753426 to prevent its degradation. Below you will find troubleshoo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of BMS-753426 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid BMS-753426?
A1: Solid BMS-753426 powder should be stored at -20°C for long-term stability, where it can be viable for up to two years. For shorter periods, storage at 4°C is acceptable for up to six months.
Q2: How should I prepare and store stock solutions of BMS-753426?
A2: It is recommended to prepare a high-concentration stock solution in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C for up to six months. When stored at -20°C in DMSO, the solution is typically stable for a similar duration. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to prepare single-use aliquots.
Q3: My BMS-753426 solution in DMSO has been stored at 4°C. How long is it stable?
A3: In DMSO, BMS-753426 is stable for up to two weeks when stored at 4°C[1]. For any storage duration longer than this, it is highly recommended to store the solution at -80°C.
Q4: Can I dissolve BMS-753426 directly in aqueous buffers?
A4: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of many small molecule inhibitors. This can lead to precipitation and an inaccurate final concentration. The best practice is to first dissolve BMS-753426 in an organic solvent like DMSO to create a high-concentration stock, and then dilute this stock into your aqueous experimental medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts.
Q5: I observed a color change in my BMS-753426 solution. What does this indicate?
A5: A change in the color of your solution may be an indicator of chemical degradation. This can be caused by factors such as oxidation, reaction with impurities in the solvent, or exposure to light. If you observe a color change, it is crucial to verify the purity and integrity of the compound before proceeding with your experiments.
Troubleshooting Guides
Issue 1: Precipitation Observed in Stock Solution Upon Thawing
Possible Cause: The concentration of the stock solution may be too high, leading to the compound precipitating out as the temperature decreases. Repeated freeze-thaw cycles can also contribute to this issue.
Troubleshooting Steps:
Gentle Warming and Vortexing: Gently warm the vial to room temperature and vortex thoroughly to try and redissolve the precipitate.
Sonication: If vortexing is insufficient, brief sonication in a water bath may help to redissolve the compound.
Prepare a More Dilute Stock: If precipitation persists, consider preparing a new stock solution at a lower concentration.
Aliquot for Single Use: To prevent future occurrences, ensure that new stock solutions are aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent or Lower-Than-Expected Activity in Assays
Possible Cause: The compound may have degraded during storage, leading to a lower effective concentration of the active molecule. This can be due to improper storage temperature, exposure to light, or hydrolysis.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (solid at -20°C; DMSO stock at -80°C).
Protect from Light: BMS-753426 contains a quinazoline moiety, which can be susceptible to photodegradation. Store solutions in amber vials or wrap clear vials in foil to protect from light.
Assess Purity: If degradation is suspected, the purity of the stock solution should be assessed using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).
Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid compound that has been properly stored.
Data Presentation
Table 1: Recommended Storage Conditions for BMS-753426
Protocol 1: Preparation of BMS-753426 Stock Solution
Pre-weighing: Allow the vial of solid BMS-753426 to equilibrate to room temperature before opening to prevent condensation of moisture.
Weighing: Accurately weigh the desired amount of the compound in a sterile environment.
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials and store at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a BMS-753426 stock solution and detect the presence of potential degradants.
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for small molecule analysis.
Column: A C18 reverse-phase column is typically suitable.
Detection: UV detection at a wavelength where BMS-753426 has maximum absorbance.
Procedure:
Prepare a fresh dilution of the BMS-753426 stock solution in the mobile phase.
Inject a known volume of the diluted sample onto the HPLC system.
Run the gradient method and record the chromatogram.
Analyze the chromatogram for the main peak corresponding to BMS-753426 and any additional peaks that may indicate impurities or degradation products. The purity can be estimated by the relative peak area of the main peak.
Mandatory Visualizations
Caption: Diagram of the CCR2 signaling pathway inhibited by BMS-753426.
Caption: Workflow for assessing the stability of BMS-753426 under different storage conditions.
Caption: Logical workflow for troubleshooting suspected degradation of BMS-753426.
A Head-to-Head Comparison of CCR2 Antagonists: BMS-753426 vs. BMS-741672
In the landscape of CC chemokine receptor 2 (CCR2) antagonists, both BMS-753426 and BMS-741672 have emerged as significant compounds. Developed by Bristol Myers Squibb, these molecules are potent inhibitors of the CCR2 p...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of CC chemokine receptor 2 (CCR2) antagonists, both BMS-753426 and BMS-741672 have emerged as significant compounds. Developed by Bristol Myers Squibb, these molecules are potent inhibitors of the CCR2 pathway, which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers and drug development professionals in understanding their respective profiles.
At a Glance: Key Efficacy and Pharmacokinetic Parameters
BMS-753426 was developed as a successor to BMS-741672 with the primary goal of improving metabolic stability.[1][2] The key differentiators lie in the pharmacokinetic profiles, with BMS-753426 demonstrating lower clearance and higher oral bioavailability.[1][2] Below is a summary of their in vitro and in vivo activities.
Thioglycolate-induced peritonitis in hCCR2 KI mice
Not explicitly stated in the provided results.
Efficacy
Dose-dependent inhibition of monocyte/macrophage influx (28% at 1 mg/kg, 74% at 25 mg/kg, 78% at 100 mg/kg)
Fully active in monkey and hCCR2 knock-in mouse models of monocyte chemotaxis
Pharmacokinetics
Oral Bioavailability (Rat)
Not explicitly stated.
51%
Oral Bioavailability (Monkey)
Higher than BMS-741672
46%
Metabolic Stability
Improved compared to BMS-741672
Subject to N-demethylation, leading to a less active metabolite
Mechanism of Action: Antagonism of the CCR2 Signaling Pathway
Both BMS-753426 and BMS-741672 are antagonists of the CC chemokine receptor 2 (CCR2). CCR2 is a G-protein coupled receptor (GPCR) that is primarily expressed on monocytes, macrophages, and a subset of T cells. Its main ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The binding of MCP-1 to CCR2 initiates a signaling cascade that leads to the migration of these immune cells from the bone marrow into the bloodstream and subsequently to inflamed tissues. By blocking the binding of MCP-1 to CCR2, these antagonists inhibit this migratory process, thereby reducing the inflammatory response.
Caption: CCR2 Signaling Pathway and Antagonist Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CCR2 and CCR5 Radioligand Binding Assays (General Protocol)
This assay is used to determine the binding affinity of the compounds for the CCR2 and CCR5 receptors.
Membrane Preparation: Membranes are prepared from cells engineered to overexpress either human CCR2 or CCR5.
Reaction Mixture: The reaction mixture contains the cell membranes, a radiolabeled ligand specific for the receptor (e.g., [¹²⁵I]-MCP-1 for CCR2), and varying concentrations of the test compound (BMS-753426 or BMS-741672).
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.
Detection: The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
Data Analysis: The IC50 values are calculated by determining the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Monocyte Chemotaxis Assay (General Protocol)
This assay measures the ability of the compounds to inhibit the migration of monocytes towards a chemoattractant.
Cell Isolation: Human peripheral blood mononuclear cells (hPBMCs) are isolated from whole blood.
Chemotaxis Chamber: A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used. The lower chamber is filled with a medium containing a chemoattractant, typically MCP-1.
Cell Treatment: The isolated monocytes are pre-incubated with varying concentrations of the test compound.
Migration: The treated monocytes are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant in the lower chamber for a set period.
Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.
Data Analysis: The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of migrated cells compared to the untreated control.
Thioglycolate-Induced Peritonitis in Mice (In Vivo Efficacy Model)
This in vivo model is used to assess the anti-inflammatory efficacy of the compounds by measuring their ability to inhibit the recruitment of monocytes/macrophages into the peritoneal cavity.
Caption: Experimental Workflow for the Thioglycolate-Induced Peritonitis Model.
Animal Model: Humanized CCR2 knock-in (hCCR2 KI) mice are often used to better reflect the human receptor.
Compound Administration: The mice are orally administered with either the test compound (BMS-753426) at various doses or a vehicle control.
Induction of Peritonitis: A sterile inflammatory agent, such as thioglycolate, is injected into the peritoneal cavity of the mice to induce an inflammatory response and recruit immune cells.
Cell Collection: After a specific period (e.g., 48 hours), the peritoneal cavity is washed with a saline solution (peritoneal lavage) to collect the infiltrating immune cells.
Cell Analysis: The collected cells are then counted and analyzed, typically by flow cytometry, to specifically quantify the number of monocytes and macrophages.
Efficacy Calculation: The efficacy of the compound is determined by comparing the number of recruited monocytes/macrophages in the treated groups to the vehicle-treated control group.
Conclusion
BMS-753426 represents a clear advancement over BMS-741672, primarily due to its improved pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability. While both compounds are potent CCR2 antagonists with similar in vitro potencies for inhibiting monocyte chemotaxis, the superior in vivo profile of BMS-753426 makes it a more promising candidate for clinical development. Furthermore, BMS-753426 exhibits improved affinity for CCR5, suggesting potential for dual antagonism which could be beneficial in certain disease contexts. Researchers and drug developers should consider these factors when selecting a CCR2 antagonist for their studies, with BMS-753426 offering a more robust in vivo tool.
A Comparative Analysis of BMS-753426 and Other CCR2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) inhibitor BMS-753426 with other notable alternatives. The following sect...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) inhibitor BMS-753426 with other notable alternatives. The following sections detail the performance of these inhibitors, supported by experimental data, and provide comprehensive experimental protocols.
Introduction to CCR2 Inhibition
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattrapotent and orally bioavailable antagonist of CCR2[1]. It was developed to improve the metabolic stability of its predecessor, BMS-741672[1]. This guide will compare BMS-753426 with other CCR2 inhibitors, focusing on their potency, selectivity, and clinical development status.
Performance Comparison of CCR2 Inhibitors
The efficacy of CCR2 inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the available IC50 data for BMS-753426 and a selection of other CCR2 inhibitors.
Compound
Target(s)
Assay Type
IC50 (nM)
Clinical Development Status (if available)
BMS-753426
CCR2/CCR5
Binding Affinity
CCR2: 2.7, CCR5: 83
Preclinical
BMS-741672
CCR2
Binding Affinity
1.1
Preclinical
INCB3344
CCR2
Binding (human)
5.1
Phase II (discontinued)
Chemotaxis (human)
3.8
CCX140-B
CCR2
Chemotaxis (in buffer)
8
Phase II
Chemotaxis (in serum)
200
Calcium Mobilization
3
CCX872-B
CCR2
Not Specified
Not Specified
Phase Ib/II in pancreatic cancer
PF-04634817
CCR2/CCR5
Binding (rat)
CCR2: 20.8, CCR5: 470
Phase II for diabetic nephropathy (discontinued)[2]
Phase II for various inflammatory conditions and cancer[4]
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
BMS-753426 demonstrates high potency for CCR2 with an IC50 of 2.7 nM. Notably, it also exhibits significant affinity for CCR5, another chemokine receptor involved in inflammatory responses, making it a dual CCR2/CCR5 antagonist. This dual activity is also observed in other inhibitors like PF-04634817 and BMS-813160. In contrast, inhibitors like INCB3344 and CCX140-B are more selective for CCR2. MLN1202 represents a different therapeutic modality as a humanized monoclonal antibody targeting CCR2.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte chemotaxis and inflammation.
Caption: CCR2 signaling cascade upon CCL2 binding.
Experimental Workflow: Chemotaxis Assay
A common method to assess the efficacy of CCR2 inhibitors is the chemotaxis assay, which measures the directed migration of cells in response to a chemical stimulus.
Unveiling the Selectivity of BMS-753426: A Comparative Analysis of CCR2 over CCR5 Antagonism
For Immediate Release PRINCETON, NJ – November 27, 2025 – In the landscape of chemokine receptor modulation, the precise targeting of specific receptors remains a critical objective for therapeutic intervention in inflam...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
PRINCETON, NJ – November 27, 2025 – In the landscape of chemokine receptor modulation, the precise targeting of specific receptors remains a critical objective for therapeutic intervention in inflammatory diseases, autoimmune disorders, and oncology. This guide provides a detailed comparison of the investigational compound BMS-753426 and its selectivity for the C-C chemokine receptor 2 (CCR2) over the closely related C-C chemokine receptor 5 (CCR5). This analysis is supported by experimental data and methodologies to assist researchers, scientists, and drug development professionals in their evaluation of CCR2-targeted antagonists.
BMS-753426 has been identified as a potent and orally bioavailable antagonist of CCR2.[1][2][3] The compound's selectivity is a key attribute, as dual or off-target activity can lead to unintended biological effects. This guide contextualizes the performance of BMS-753426 by comparing it with other notable CCR2 and CCR5 antagonists.
Quantitative Comparison of CCR2 and CCR5 Antagonists
The inhibitory activity of BMS-753426 and other relevant compounds against CCR2 and CCR5 is summarized in the table below. The data, presented as IC50 values, have been compiled from publicly available research literature. A lower IC50 value indicates greater potency.
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
The determination of antagonist potency and selectivity relies on robust and well-defined experimental assays. The following are generalized protocols for the key assays used to characterize compounds like BMS-753426.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki) or inhibitory concentration (IC50).
Objective: To determine the IC50 value of an antagonist for CCR2 and CCR5.
Materials:
Cell membranes prepared from cell lines stably expressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells).
Radiolabeled ligand: [¹²⁵I]-CCL2 for CCR2 and [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES for CCR5.
Test compounds (e.g., BMS-753426) at various concentrations.
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
Glass fiber filters.
Scintillation counter.
Procedure:
Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound in a 96-well plate.
The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
The filters are washed with ice-cold wash buffer to remove non-specific binding.
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, a process mediated by chemokine receptors.
Objective: To determine the functional inhibitory potency of an antagonist on CCR2- or CCR5-mediated cell migration.
Materials:
A cell line that expresses CCR2 or CCR5 and is known to undergo chemotaxis (e.g., THP-1 monocytes for CCR2, or primary T-cells for CCR5).
Chemoattractant: Recombinant human CCL2 (for CCR2) or CCL5/RANTES (for CCR5).
Test compounds at various concentrations.
Transwell migration plates (e.g., Boyden chambers) with a porous membrane.
Cell culture medium.
Cell staining and counting equipment.
Procedure:
The lower chamber of the Transwell plate is filled with medium containing the chemoattractant.
The cells are pre-incubated with various concentrations of the test compound.
The cell suspension is then added to the upper chamber of the Transwell plate.
The plate is incubated for a period to allow cell migration through the porous membrane towards the chemoattractant (e.g., 1-4 hours at 37°C).
Non-migrated cells on the upper surface of the membrane are removed.
The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted.
The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the number of migrated cells compared to the control (chemoattractant alone).
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: Canonical CCR2/CCR5 Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Conclusion
The data presented in this guide demonstrate that BMS-753426 is a potent inhibitor of CCR2 with a clear selectivity profile over CCR5. Its approximately 30-fold selectivity distinguishes it from dual antagonists like Cenicriviroc and places it in the category of CCR2-selective inhibitors, alongside compounds such as BMS-741672 and PF-4136309, although with a comparatively more moderate selectivity margin than these two examples. This level of selectivity may offer a nuanced pharmacological profile for therapeutic applications where potent CCR2 inhibition is desired with a lesser degree of CCR5 blockade. The provided experimental frameworks offer a basis for the continued investigation and comparison of this and other chemokine receptor antagonists.
A Head-to-Head Comparison of BMS-753426 and Other CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals The C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target for a multitude of inflammatory and autoimmune diseases. Its role in med...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target for a multitude of inflammatory and autoimmune diseases. Its role in mediating the migration of monocytes and macrophages to sites of inflammation has spurred the development of numerous antagonists. Among these, BMS-753426 has shown promise as a potent and orally bioavailable inhibitor. This guide provides an objective, data-driven comparison of BMS-753426 with other notable CCR2 antagonists: its precursor BMS-741672, INCB3344, CCX140-B, and the dual CCR2/CCR5 antagonist PF-04634817.
At a Glance: Comparative Efficacy and Specificity
BMS-753426 demonstrates potent inhibition of CCR2, comparable to or exceeding that of other antagonists in preclinical studies. Its development from BMS-741672 resulted in improved metabolic stability and pharmacokinetic properties. While INCB3344 and CCX140-B also exhibit nanomolar potency, PF-04634817 offers a broader spectrum of activity by targeting both CCR2 and CCR5.
In Vitro Potency and Selectivity
The in vitro activity of these CCR2 antagonists has been evaluated through various assays, primarily focusing on receptor binding and inhibition of chemotaxis. The following table summarizes key quantitative data from preclinical studies.
>100-fold selective over other chemokine receptors
CCX140-B
CCR2
17 (125I-CCL2 binding)
8 (buffer), 200 (human serum)
Specific for CCR2
PF-04634817
CCR2/CCR5
20.8 (rat CCR2)
Not explicitly stated
Dual antagonist, 10-20 fold less potent on rodent CCR5 (rat IC50=470 nM)
Pharmacokinetic Profiles
A crucial aspect of drug development is the pharmacokinetic profile of a compound. The table below outlines key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for the selected CCR2 antagonists.
Compound
Oral Bioavailability
Half-life (t1/2)
Key Metabolic Features
BMS-753426
High, with lower clearance than BMS-741672
Not explicitly stated
Developed to improve the metabolic stability of BMS-741672, which is subject to N-demethylation
BMS-741672
51% (rat), 46% (cynomolgus monkey)
5.1 h (rat, IV), 3.2 h (cynomolgus monkey, IV)
Subject to N-demethylation in vivo
INCB3344
47% (mice)
~1 h (mice, IV)
High clearance
CCX140-B
Orally administered in clinical trials
40-58 hours in humans
Not detailed in provided results
PF-04634817
Orally active
Not explicitly stated
Not detailed in provided results
In Vivo Efficacy
The therapeutic potential of these antagonists has been investigated in various animal models of inflammation. A commonly used model is thioglycollate-induced peritonitis, which assesses the ability of a compound to inhibit the recruitment of monocytes and macrophages.
Inhibited monocyte/macrophage influx by 28%, 74%, and 78% respectively
INCB3344
Mice (Delayed-type hypersensitivity)
Dose-dependent
Dose-dependent inhibition of macrophage influx
CCX140-B
Diabetic transgenic human CCR2 knockin mice
100 mg/kg
Decreased albuminuria, glomerular hypertrophy, and adipose tissue inflammatory macrophages
PF-04634817
Diabetic Nos3-/- mice
30 mg/kg/day (in chow)
Inhibited kidney inflammation, glomerulosclerosis, and albuminuria
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: A simplified diagram of the CCR2 signaling cascade initiated by CCL2 binding, leading to cell migration, and its inhibition by a CCR2 antagonist.
Caption: A generalized workflow for the preclinical evaluation of CCR2 antagonists, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies.
Experimental Protocols
Receptor Binding Assay (General Protocol)
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. While specific protocols may vary between laboratories, a general methodology is as follows:
Cell Culture and Membrane Preparation: Cells expressing the target receptor (e.g., human CCR2) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., 125I-CCL2) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled antagonist being tested.
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a filter mat that traps the membranes.
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
Chemotaxis Assay (Transwell System)
Chemotaxis assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Cell Preparation: A suspension of cells known to express CCR2 (e.g., human peripheral blood mononuclear cells or a monocytic cell line) is prepared in a suitable assay medium.
Assay Setup: A multi-well plate with transwell inserts is used. The lower chamber of each well is filled with medium containing a chemoattractant (e.g., CCL2) and varying concentrations of the CCR2 antagonist. The cell suspension is added to the upper chamber of the transwell insert, which is separated from the lower chamber by a microporous membrane.
Incubation: The plate is incubated for a period to allow the cells to migrate through the membrane towards the chemoattractant in the lower chamber.
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent dye that binds to DNA, or by direct cell counting using a flow cytometer.
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the antagonist that causes a 50% reduction in cell migration.
Thioglycollate-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory properties of a compound by measuring its effect on leukocyte recruitment.
Animal Acclimatization: Mice (often humanized to express human CCR2 for better clinical translation) are acclimatized to the laboratory conditions.
Compound Administration: The CCR2 antagonist is administered to the mice, typically via oral gavage, at various doses.
Induction of Peritonitis: A sterile inflammatory agent, such as thioglycollate broth, is injected into the peritoneal cavity of the mice.
Peritoneal Lavage: After a specific period (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is washed with a sterile saline solution to collect the cells that have migrated into the cavity.
Cell Analysis: The collected cells are then stained with fluorescently labeled antibodies specific for different leukocyte populations (e.g., monocytes, macrophages, neutrophils) and analyzed by flow cytometry to determine the number of each cell type.
Efficacy Determination: The reduction in the number of recruited inflammatory cells in the treated groups compared to the vehicle-treated control group is used to determine the in vivo efficacy of the antagonist.
Conclusion
BMS-753426 stands as a potent and orally bioavailable CCR2 antagonist with a favorable pharmacokinetic profile compared to its predecessor, BMS-741672. Its in vitro and in vivo data demonstrate strong inhibitory effects on monocyte/macrophage migration. When compared to other CCR2 antagonists like INCB3344 and CCX140-B, BMS-753426 shows comparable potency. The choice of a particular antagonist for further development will likely depend on the specific therapeutic indication, the desired selectivity profile (with dual CCR2/CCR5 antagonists like PF-04634817 offering a different therapeutic strategy), and a comprehensive evaluation of their safety and efficacy in relevant disease models. The experimental data and protocols outlined in this guide provide a foundational framework for such comparative assessments in the pursuit of novel anti-inflammatory therapies.
Validating the Inhibitory Effect of BMS-753426 on CCR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the CCR2 inhibitor BMS-753426 with other alternative compounds. The inhibitory effects are evaluated through...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CCR2 inhibitor BMS-753426 with other alternative compounds. The inhibitory effects are evaluated through a review of key experimental data, including receptor binding and functional assays. Detailed methodologies for these critical experiments are provided to support the validation of CCR2 inhibition.
Comparative Analysis of CCR2 Inhibitors
The inhibitory potency of BMS-753426 against the C-C chemokine receptor 2 (CCR2) has been evaluated and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. Lower IC50 values are indicative of higher potency.
To understand the mechanism of inhibition, it is crucial to visualize the CCR2 signaling cascade and the experimental workflow used to validate inhibitors.
Caption: CCR2 signaling is initiated by CCL2 binding, leading to various downstream effects.
Caption: A typical workflow for validating the inhibitory activity of a CCR2 antagonist.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers validating CCR2 inhibitors.
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, allowing for the determination of the compound's binding affinity (Ki or IC50).
Materials:
Cell Membranes: Membranes prepared from cells overexpressing human CCR2 (e.g., HEK293 or CHO cells).
Radioligand: [125I]-CCL2 (human, recombinant).
Test Compound: BMS-753426 or other inhibitors.
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl, pH 7.4.
Scintillation Cocktail.
Glass Fiber Filters (e.g., Whatman GF/B).
96-well plates.
Procedure:
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of radioligand ([125I]-CCL2) at a final concentration of ~0.1 nM.
Initiate the binding reaction by adding 50 µL of cell membrane preparation (containing 5-10 µg of protein).
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled CCR2 ligand (e.g., 1 µM CCL2) instead of the test compound.
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
Wash the filters three times with 200 µL of ice-cold wash buffer.
Dry the filters and add scintillation cocktail.
Measure the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant (CCL2).
Materials:
Cells: CCR2-expressing cells such as human monocytes or THP-1 cells.
Chemoattractant: Recombinant human CCL2 (MCP-1).
Test Compound: BMS-753426 or other inhibitors.
Assay Medium: RPMI 1640 with 0.5% BSA.
Boyden Chamber Apparatus with polycarbonate membranes (5 µm pore size).
Calcein-AM (for cell labeling and quantification).
Procedure:
Starve the cells in serum-free medium for 2-4 hours prior to the assay.
Label the cells with Calcein-AM according to the manufacturer's protocol.
Resuspend the labeled cells in assay medium at a concentration of 1 x 10^6 cells/mL.
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
Add the chemoattractant (CCL2, typically 10-50 ng/mL) to the lower wells of the Boyden chamber.
Place the polycarbonate membrane over the lower wells.
Add 50 µL of the pre-incubated cell suspension to the upper chamber of each well.
Incubate the chamber for 60-120 minutes at 37°C in a 5% CO2 incubator.
After incubation, remove the non-migrated cells from the upper surface of the membrane.
Quantify the migrated cells on the lower side of the membrane by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
The inhibitory effect of the compound is calculated as the percentage reduction in cell migration compared to the vehicle control. The IC50 value is determined from the dose-response curve.
Calcium Flux Assay
This functional assay measures the ability of a compound to block the transient increase in intracellular calcium concentration ([Ca2+]) that occurs upon CCR2 activation by its ligand.
Materials:
Cells: CCR2-expressing cells (e.g., THP-1 or primary monocytes).
Ligand: Recombinant human CCL2.
Test Compound: BMS-753426 or other inhibitors.
Calcium Indicator Dye: Indo-1 AM.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM CaCl2.
Flow Cytometer equipped with a UV laser.
Procedure:
Harvest the cells and resuspend them in assay buffer at a concentration of 1-5 x 10^6 cells/mL.
Load the cells with Indo-1 AM (typically 1-5 µM) by incubating for 30-45 minutes at 37°C in the dark.
Wash the cells twice with assay buffer to remove extracellular dye.
Resuspend the cells in fresh assay buffer and allow them to rest for at least 15 minutes at room temperature.
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
Add the test compound at the desired concentration and incubate for a specified period (e.g., 5-15 minutes).
Stimulate the cells by adding CCL2 (typically at its EC80 concentration).
Continue to record the fluorescence signal for several minutes to capture the calcium flux.
The ratio of Indo-1 fluorescence (bound Ca2+ vs. unbound) is plotted over time. The inhibitory effect is determined by the reduction in the peak fluorescence signal in the presence of the inhibitor compared to the vehicle control. The IC50 value is calculated from the dose-response curve.
Unveiling the Selectivity of BMS-753426: A Comparative Guide to its Cross-Reactivity with Chemokine Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of BMS-753426, a potent...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of BMS-753426, a potent antagonist of CC chemokine receptor 2 (CCR2), with other chemokine receptors, supported by available experimental data and detailed methodologies.
BMS-753426 is a well-characterized antagonist of CCR2, a key receptor involved in monocyte trafficking and inflammatory responses. Its primary therapeutic potential lies in its ability to block the interaction between CCR2 and its main ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). However, a thorough evaluation of its interactions with other chemokine receptors is crucial for a complete understanding of its pharmacological profile and potential off-target effects.
Quantitative Analysis of Receptor Binding
Experimental data reveals that BMS-753426 exhibits a high affinity for CCR2. While it also demonstrates activity at the closely related CCR5, there is a notable selectivity for CCR2. The following table summarizes the available binding affinity data for BMS-753426 against human chemokine receptors.
Receptor
Ligand
Assay Type
Measured Value
Unit
Selectivity vs. CCR2
CCR2
BMS-753426
Binding Affinity (IC50)
2.7
nM
-
CCR5
BMS-753426
Binding Affinity (IC50)
83
nM
~30-fold
CCR5 (Primary T-cells)
BMS-753426
Binding Affinity
6.3
nM
~2.3-fold
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Signaling Pathways
To visualize the biological context of BMS-753426's activity, it is essential to understand the signaling cascades initiated by its primary targets, CCR2 and CCR5.
Figure 1: Simplified CCR2 Signaling Pathway.
Figure 2: Simplified CCR5 Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cross-reactivity of chemokine receptor antagonists like BMS-753426.
Radioligand Binding Assay (Competition)
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Validation
A Comparative Guide to BMS-753426 and Commercially Available CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the investigational CCR2 antagonist BMS-753426 with a selection of commercially available CCR2 antagonists...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational CCR2 antagonist BMS-753426 with a selection of commercially available CCR2 antagonists. The information is intended to assist researchers in selecting the appropriate tools for their studies in inflammation, autoimmune diseases, and oncology.
Overview of BMS-753426
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] Developed by Bristol Myers Squibb, it emerged from structure-activity relationship studies aimed at improving the metabolic stability of its predecessor, BMS-741672.[1] BMS-753426 has demonstrated significant improvements in pharmacokinetic properties, including lower clearance and higher oral bioavailability. Notably, it also exhibits affinity for CCR5, making it a dual antagonist, a feature that may offer therapeutic advantages in certain disease contexts.
Quantitative Comparison of CCR2 Antagonists
The following table summarizes the reported in vitro potency of BMS-753426 and other commercially available CCR2 antagonists. These values provide a basis for comparing their relative efficacy in blocking CCR2 activity.
Compound Name
Target(s)
Assay Type
Species
IC50 (nM)
Reference
BMS-753426
CCR2/CCR5
Binding
Human
2.7
Chemotaxis (hPBMCs)
Human
0.8
MK-0812
CCR2
Binding (Monocytes)
Human
4.5
Chemotaxis
Mouse
5
INCB3344
CCR2
Binding
Human
5.1
Binding
Mouse
9.5
Chemotaxis
Human
3.8
Chemotaxis
Mouse
7.8
Cenicriviroc (TAK-652)
CCR2/CCR5
-
-
-
RS-504393
CCR2
Binding
Human
89
Chemotaxis
Human
330
BMS CCR2 22
CCR2
Binding
Human
5.1
Calcium Flux
Human
18
Chemotaxis
Human
1
AZD2423
CCR2
Calcium Flux
Human
1.2
Pharmacokinetic Properties
A comparison of the pharmacokinetic profiles of these antagonists is crucial for their application in in vivo studies.
Compound Name
Species
Oral Bioavailability (%)
Tmax (h)
Half-life (t½) (h)
Clearance (L/h)
Reference
BMS-753426
Monkey
Improved vs. BMS-741672
-
-
Lower vs. BMS-741672
Cenicriviroc
Human (Mild Hepatic Impairment)
-
-
8.4
27.1
Human (Moderate Hepatic Impairment)
-
-
10.4
25.8
INCB3344
Mouse
47
-
~12
-
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are representative protocols for key assays used to characterize CCR2 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
HEK293 cells stably expressing human CCR2
[¹²⁵I]-CCL2 (radioligand)
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
Test compounds (e.g., BMS-753426)
Non-specific binding control (high concentration of unlabeled CCL2)
Glass fiber filters
Scintillation counter
Procedure:
Prepare cell membranes from HEK293-hCCR2 cells.
In a 96-well plate, add cell membranes, [¹²⁵I]-CCL2, and varying concentrations of the test compound or control.
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the specific binding and determine the IC50 value of the test compound.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant, such as CCL2.
Materials:
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pores)
CCR2-expressing cells (e.g., THP-1 monocytes or human peripheral blood mononuclear cells)
Chemoattractant (e.g., recombinant human CCL2)
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
Test compounds
Cell staining dye (e.g., Calcein-AM)
Fluorescence plate reader
Procedure:
Coat the microporous membrane with an appropriate extracellular matrix protein if required.
Add the chemoattractant (CCL2) to the lower chamber.
Pre-incubate the CCR2-expressing cells with the test compound or vehicle control.
Add the cell suspension to the upper chamber (the insert).
Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 2-4 hours).
Remove non-migrated cells from the upper surface of the membrane.
Stain the migrated cells on the lower surface of the membrane.
Quantify the migrated cells by counting under a microscope or by measuring the fluorescence of the stained cells after lysis.
Calculate the percent inhibition of chemotaxis and the IC50 value.
Calcium Flux Assay
This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization, a key event in G-protein coupled receptor signaling.
Materials:
CCR2-expressing cells
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
CCL2
Test compounds
Fluorescence plate reader with kinetic reading capabilities
Procedure:
Load the CCR2-expressing cells with the calcium-sensitive dye by incubating them with the dye solution.
Wash the cells to remove excess extracellular dye.
Resuspend the cells in the assay buffer.
Add the test compound at various concentrations to the cell suspension and incubate.
Measure the baseline fluorescence.
Stimulate the cells by adding CCL2.
Immediately measure the change in fluorescence over time using a kinetic plate reader.
Determine the inhibition of the calcium flux and calculate the IC50 value of the test compound.
Signaling Pathway and Experimental Workflow
Visualizing the CCR2 signaling pathway and the experimental workflow for antagonist evaluation can provide a clearer understanding of the underlying biology and the drug discovery process.
A Comparative Guide to the Efficacy of BMS-753426 Versus Approved Multiple Sclerosis Therapies
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the investigational compound BMS-753426 against established treatments for multiple sclerosis (MS), including...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound BMS-753426 against established treatments for multiple sclerosis (MS), including Ocrelizumab, Fingolimod, and Dimethyl Fumarate. The comparison focuses on their distinct mechanisms of action, supported by available preclinical and clinical efficacy data.
Introduction to BMS-753426
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in directing the migration of monocytes and other inflammatory cells from the bone marrow into the circulation and subsequently into inflamed tissues. In the context of multiple sclerosis, the infiltration of these inflammatory cells into the central nervous system (CNS) is a key pathological feature. By blocking CCR2, BMS-753426 aims to inhibit this inflammatory cascade.
Preclinical studies have demonstrated the potential of BMS-753426 in a model of multiple sclerosis. In an experimental autoimmune encephalomyelitis (EAE) mouse model, oral administration of BMS-753426 was shown to reduce the clinical score and monocyte/macrophage influx.
It is important to note that while the insulin-like growth factor 1 receptor (IGF-1R) pathway has been investigated as a potential therapeutic target in MS for its role in oligodendrocyte survival and remyelination, BMS-753426 is primarily characterized as a CCR2 antagonist.
Mechanisms of Action: A Comparative Overview
The therapeutic landscape of multiple sclerosis is characterized by a diversity of mechanisms of action, primarily targeting the immune system. BMS-753426 introduces a distinct approach compared to widely used MS treatments.
BMS-753426 (CCR2 Antagonist): Inhibits the migration of inflammatory monocytes and macrophages into the CNS.
Ocrelizumab (Anti-CD20 Monoclonal Antibody): Depletes circulating B-cells, which are key contributors to MS pathology through antigen presentation, cytokine secretion, and autoantibody production.
Fingolimod (Sphingosine-1-Phosphate Receptor Modulator): Sequesters lymphocytes in the lymph nodes, preventing their entry into the CNS.
Dimethyl Fumarate (Nrf2 Activator): Believed to exert its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway, which helps protect against oxidative stress, and also has anti-inflammatory effects.
Figure 1: Comparative Mechanisms of Action.
Efficacy Data
As BMS-753426 has not undergone clinical trials for multiple sclerosis, this section presents preclinical data for BMS-753426 and clinical trial data for the approved therapies.
BMS-753426: Preclinical Efficacy
Data for BMS-753426 is derived from an experimental autoimmune encephalomyelitis (EAE) model in mice.
Parameter
Result
Reference
Model
hCCR2 Knock-in Mice with EAE
Dosage
25 mg/kg, BID, oral
Effect
Reduction in clinical score and histological evaluation of the spinal cord
Monocyte/Macrophage Influx Inhibition
74% at 25 mg/kg
Ocrelizumab: Clinical Efficacy (Relapsing MS)
Data from the pivotal Phase 3 OPERA I and OPERA II trials in patients with relapsing multiple sclerosis (RMS) are presented below.
Efficacy Endpoint
Ocrelizumab
Interferon beta-1a
Relative Reduction
Reference
Annualized Relapse Rate (ARR) at 2 years (OPERA I)
0.156
0.292
46%
Annualized Relapse Rate (ARR) at 2 years (OPERA II)
The following data is from post-hoc analyses of the Phase 3 FREEDOMS and FREEDOMS II trials in patients with highly active relapsing-remitting MS (RRMS).
Data from the Phase 3 DEFINE and CONFIRM trials in patients with RRMS are summarized below.
Efficacy Endpoint (vs. Placebo over 2 years)
Relative Reduction with Dimethyl Fumarate
Trial
Reference
Annualized Relapse Rate (ARR)
53%
CONFIRM
Risk of Disability Progression
38%
DEFINE
Proportion of Patients Relapsed
46%
DEFINE
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
BMS-753426: Preclinical EAE Model
Animal Model: Human CCR2 knock-in (KI) mice were used to model human-like receptor interactions.
Induction of EAE: EAE was induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration.
Treatment: BMS-753426 was administered orally twice daily (BID) at a dose of 25 mg/kg.
Assessments: Clinical signs of EAE were scored daily. Histological analysis of the spinal cord was performed to assess inflammation and demyelination. Monocyte/macrophage influx was quantified.
Ocrelizumab: OPERA I & II Clinical Trials
Study Design: Two identical, randomized, double-blind, double-dummy, Phase 3 trials.
Patient Population: Adults with relapsing multiple sclerosis.
Treatment Arms:
Ocrelizumab: 600 mg via intravenous infusion every 24 weeks.
Interferon beta-1a (Rebif®): 44 mcg subcutaneously three times weekly.
Duration: 96 weeks.
Primary Endpoint: Annualized relapse rate (ARR).
Secondary Endpoints: Time to onset of confirmed disability progression, number of T1 gadolinium-enhancing lesions, and new or enlarging T2 lesions on MRI.
Figure 2: OPERA I/II Trial Workflow.
Fingolimod: FREEDOMS & FREEDOMS II Clinical Trials
Study Design: Phase 3, multicenter, randomized, placebo-controlled trials.
Patient Population: Patients with RRMS who had experienced high disease activity despite receiving other disease-modifying therapies in the previous year.
Treatment Arms:
Fingolimod: 0.5 mg or 1.25 mg orally once daily.
Placebo.
Duration: 24 months.
Endpoints: Annualized relapse rate, time to disability progression, MRI lesion activity, and brain volume loss.
Study Design: Two large, randomized, double-blind, placebo-controlled, Phase 3 trials.
Patient Population: Adults with RRMS.
Treatment Arms:
Dimethyl Fumarate: 240 mg orally twice daily (BID) or three times daily (TID).
Placebo.
Glatiramer Acetate (in CONFIRM only, as an active comparator).
Duration: 2 years.
Primary Endpoints: Proportion of patients who relapsed at 2 years (DEFINE); Annualized relapse rate at 2 years (CONFIRM).
Secondary Endpoints: Disability progression and MRI-based measures of disease activity.
Conclusion
BMS-753426, with its targeted mechanism of inhibiting CCR2-mediated inflammatory cell migration, represents a mechanistically distinct approach to the treatment of multiple sclerosis. While direct comparisons are not possible without clinical trial data, its preclinical efficacy in the EAE model suggests potential for modulating the neuroinflammatory processes central to MS pathology. Established therapies such as Ocrelizumab, Fingolimod, and Dimethyl Fumarate have demonstrated significant efficacy in large-scale clinical trials through diverse mechanisms, including B-cell depletion, lymphocyte sequestration, and activation of antioxidant pathways. Future research will be necessary to determine the clinical viability and comparative efficacy of CCR2 antagonism in the management of multiple sclerosis.
Unraveling the Structural Secrets of CCR2 Antagonism: A Comparative Guide to BMS-753426 and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural activity relationship (SAR) of BMS-753426 and its analogs as potent antagonists of the C-C...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural activity relationship (SAR) of BMS-753426 and its analogs as potent antagonists of the C-C chemokine receptor 2 (CCR2). The following sections detail the quantitative data, experimental methodologies, and the underlying signaling pathway.
BMS-753426 emerged from a focused lead optimization program aimed at improving the metabolic stability of its predecessor, BMS-741672. The primary challenge with BMS-741672, a tertiary amine, was its susceptibility to N-demethylation in vivo, leading to a metabolite with significantly reduced potency. The exploration of various analogs with modifications on the cyclohexylamine and quinazoline moieties led to the discovery of BMS-753426, a potent and orally bioavailable CCR2 antagonist with an improved pharmacokinetic profile.[1][2]
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro characterization of BMS-753426 and its key analogs. The data highlights the structure-activity relationships, particularly the impact of substitutions on the cyclohexylamine ring and the quinazoline core on CCR2 and CCR5 binding and functional antagonism.
Compound
Structure
CCR2 Binding IC50 (nM)
CCR5 Binding IC50 (nM)
Monocyte Chemotaxis IC50 (nM)
1a (BMS-741672)
N-isopropyl, N-methyl amine
2.9
4959
20
2a
N-demethylated metabolite of 1a
-
4959
400
2b
R = Me
4.6
-
-
2c
R = H
2.9
>10000
-
2d (BMS-753426)
tert-butyl amine
2.7
83
0.8
3
6-trifluoromethoxyquinazoline
3.5
100
-
4
6-trifluoromethylbenzamide
1000
>10000
-
5a
picolinamide
10
-
10
5b
tert-butyl picolinamide
5
190
5
6
6-tert-butyl-pyrido[3,2-d]pyrimidine
4
50
4
Data compiled from "Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2"[1].
The key SAR findings from this series of analogs include:
Cyclohexylamine Substitutions: The replacement of the N-isopropyl, N-methyl group in BMS-741672 (1a) with a tert-butyl amine in BMS-753426 (2d) was a critical modification. This change not only maintained high CCR2 potency but also significantly improved metabolic stability by preventing N-demethylation.[1] Furthermore, the tert-butyl group in 2d led to a remarkable 60-fold increase in affinity for CCR5 compared to the N-demethylated metabolite 2a.[1]
Quinazoline Replacements: A brief exploration of replacements for the 6-trifluoromethyl-quinazolin-4-yl moiety was conducted. The 6-trifluoromethoxyquinazoline analog (3) retained potent binding to both CCR2 and CCR5. However, simpler replacements like the 6-trifluoromethylbenzamide (4) resulted in a significant loss of affinity for both receptors. The picolinamide analogs (5a and 5b) demonstrated good CCR2 potency, and the introduction of a tert-butyl group (5b) again enhanced CCR5 affinity. The bicyclic analog, 6-tert-butyl-pyrido[3,2-d]pyrimidine (6), also showed potent dual antagonism.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
CCR2 Radioligand Binding Assay
This assay is designed to determine the binding affinity of test compounds to the CCR2 receptor.
Materials:
Cell membranes prepared from cells expressing human CCR2.
Radioligand, e.g., [3H]-labeled CCR2 antagonist.
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
Test compounds (BMS-753426 and its analogs).
96-well plates.
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
Scintillation cocktail and a scintillation counter.
Procedure:
In a 96-well plate, add cell membranes (typically 3-20 µg of protein per well).
Add the test compound at various concentrations.
Add the radioligand at a fixed concentration (typically at or below its Kd).
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow binding to reach equilibrium.
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
Dry the filters and place them in scintillation vials with scintillation cocktail.
Quantify the radioactivity on the filters using a scintillation counter.
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves.
Monocyte Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of monocytes towards the CCR2 ligand, CCL2 (also known as MCP-1).
Materials:
Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes.
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with a 5 µm pore size).
Chemotaxis medium (e.g., RPMI-1640 with 1% FBS).
Recombinant human CCL2 (MCP-1).
Test compounds (BMS-753426 and its analogs).
Cell staining dye (e.g., Calcein AM or hematoxylin).
Procedure:
Isolate human monocytes from peripheral blood.
Pre-incubate the monocytes with various concentrations of the test compound for a specified time (e.g., 30 minutes).
Place chemotaxis medium containing a specific concentration of CCL2 (e.g., 10 nM) in the lower wells of the chemotaxis chamber.
Add the pre-incubated monocytes to the upper wells of the chamber.
Incubate the chamber for a period of time (e.g., 60-90 minutes) at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
After incubation, remove the non-migrated cells from the upper surface of the membrane.
Fix and stain the migrated cells on the lower surface of the membrane.
Count the number of migrated cells in several microscopic fields.
The IC50 values (the concentration of the test compound that inhibits 50% of the CCL2-induced monocyte migration) are determined by analyzing the dose-response curve.
CCR2 Signaling Pathway
BMS-753426 and its analogs act as antagonists at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, CCL2, to CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte recruitment and inflammation. By blocking this interaction, BMS-753426 inhibits these downstream pathways.
Benchmarking BMS-753426: A Comparative Guide to its Performance in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of BMS-753426 in chemotaxis assays, benchmarked against other relevant compounds. The informa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BMS-753426 in chemotaxis assays, benchmarked against other relevant compounds. The information is supported by experimental data to aid in the evaluation of this potent CCR2 antagonist for research and development purposes.
Performance of BMS-753426 in Chemotaxis Assays
BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in monocyte and macrophage recruitment to sites of inflammation.[1][2] Its efficacy in inhibiting chemotaxis has been demonstrated in multiple studies.
In a key study, BMS-753426 (also referred to as compound 2d) was shown to be a significant improvement over its predecessor, BMS-741672 (compound 1a), in terms of metabolic stability and pharmacokinetic properties.[1][2] BMS-753426 demonstrated potent inhibition of monocyte chemotaxis, being approximately 20 times more potent than its N-demethylated metabolite.[2]
Quantitative Performance Data
The following table summarizes the in vitro and in vivo performance of BMS-753426 in inhibiting chemotaxis, with comparisons to other CCR2 antagonists.
Compound
Assay Type
Cell Type
Chemoattractant
IC50 / EC50
Source
BMS-753426
Monocyte Chemotaxis
Human Peripheral Blood Mononuclear Cells (hPBMCs)
10 nM MCP-1 (CCL2)
IC50: 0.8 nM
BMS-753426
In vivo Monocyte/Macrophage Infiltration (hCCR2 KI Mice)
Mouse
Thioglycolate
EC50: 3.9 nM
BMS-741672 (1a)
In vivo Monocyte/Macrophage Infiltration (hCCR2 KI Mice)
Mouse
Thioglycolate
EC50: 2.2 nM
BMS CCR2 22
Chemotaxis
Human Monocytes
CCL2
IC50: 1 nM
INCB-3344
Antagonistic Binding Activity
mCCR2 expressing cells
Not Specified
IC50: 9.5 nM
INCB-3344
Antagonistic Binding Activity
hCCR2 expressing cells
Not Specified
IC50: 5.1 nM
Note: Direct comparison of IC50/EC50 values should be made with caution as experimental conditions can vary between studies.
In in vivo studies using a human CCR2 knock-in (KI) mouse model, oral administration of BMS-753426 resulted in a dose-dependent inhibition of monocyte/macrophage influx. At doses of 1, 25, and 100 mg/kg, it inhibited infiltration by 28%, 74%, and 78%, respectively.
Experimental Protocols
The following is a detailed methodology for a standard monocyte chemotaxis assay, based on the principles of the Boyden chamber assay, which is commonly used to evaluate the efficacy of CCR2 antagonists like BMS-753426.
Monocyte Chemotaxis Boyden Chamber Assay
1. Cell Preparation:
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
Isolate monocytes from PBMCs using CD14 magnetic beads (positive selection).
Resuspend the isolated monocytes in chemotaxis medium (e.g., RPMI-1640 supplemented with 1% FBS, 1% L-glutamine, and penicillin/streptomycin) at a concentration of 1 x 10^6 cells/mL.
2. Preparation of Chemotaxis Chambers:
Use a 48-well or 96-well Boyden chamber with a polycarbonate membrane with a 5 µm pore size.
In the lower wells of the chamber, add the chemotaxis medium containing the chemoattractant, typically recombinant human CCL2 (MCP-1), at a concentration known to induce a robust chemotactic response (e.g., 10 nM).
For testing the inhibitor, add varying concentrations of BMS-753426 or other antagonists to the lower wells along with the chemoattractant. Include a vehicle control (e.g., DMSO).
3. Chemotaxis Assay:
Add 50 µL of the monocyte cell suspension (50,000 cells) to the upper chamber of each well.
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
4. Quantification of Migration:
After incubation, carefully remove the upper chamber. Scrape off the non-migrated cells from the upper surface of the membrane.
Fix the membrane with a suitable fixative (e.g., methanol) and stain the migrated cells on the lower surface with a stain such as Giemsa or DAPI.
Count the number of migrated cells in several high-power fields for each well using a microscope.
Alternatively, for a higher throughput method, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM), and the fluorescence of the migrated cells in the lower chamber can be read using a plate reader.
5. Data Analysis:
Calculate the percentage of migrating cells for each condition relative to the positive control (chemoattractant alone).
Plot the percentage of inhibition against the concentration of the antagonist to determine the IC50 value (the concentration at which 50% of the chemotactic response is inhibited).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CCL2-CCR2 signaling pathway and a typical experimental workflow for a chemotaxis assay.
Caption: CCL2-CCR2 signaling cascade leading to chemotaxis and its inhibition by BMS-753426.
Caption: A typical workflow for a Boyden chamber chemotaxis assay.
Navigating the Safe Disposal of BMS-753426: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BMS-753426 is a critical component of laboratory safety and environmental responsibility. Thi...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BMS-753426 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of BMS-753426, ensuring compliance with general safety standards and minimizing risk.
Hazard Profile of BMS-753426
Before initiating any disposal procedure, it is imperative to be fully aware of the hazard profile of BMS-753426. According to its Safety Data Sheet (SDS), this compound presents several hazards that dictate its handling and disposal protocols.
Hazard Classification
Description
Precautionary Statement Codes
Skin Irritation
Causes skin irritation.
P264, P280, P302+P352
Eye Irritation
Causes serious eye irritation.
P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
P261, P271, P304+P340, P312, P403+P233
Aquatic Hazard (Short-term and Long-term)
Harmful to aquatic life with long lasting effects.
P273, P501
Core Principle of Disposal: Compliance and Caution
The guiding principle for the disposal of BMS-753426 is to adhere to national and local regulations for chemical waste. The compound and its containers must be disposed of via an approved waste disposal plant. It is crucial to avoid releasing the chemical into the environment.
Step-by-Step Disposal Protocol for BMS-753426
This protocol outlines the necessary steps for the safe handling and disposal of BMS-753426 in a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling BMS-753426, ensure appropriate PPE is worn. This includes, but is not limited to:
Safety glasses or goggles
Chemical-resistant gloves
A lab coat or other protective clothing
Respiratory protection if dusts are generated
2. Waste Segregation and Collection:
Do Not Mix: Never mix BMS-753426 waste with other chemical waste streams.
Original Containers: Whenever possible, store waste BMS-753426 in its original container. If the original container is not available or suitable, use a compatible, properly labeled, and sealable container.
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "BMS-753426". Do not use abbreviations.
Container Integrity: Ensure waste containers are in good condition, free from leaks or rust, and are kept closed except when adding waste.
3. Disposal of Different Waste Forms:
Solid Waste:
Collect unadulterated solid BMS-753426 in a designated, labeled hazardous waste container.
For materials contaminated with BMS-753426 (e.g., weighing paper, gloves, wipes), collect these in a separate, clearly labeled solid hazardous waste container.
Liquid Waste:
Collect solutions containing BMS-753426 in a designated, labeled liquid hazardous waste container.
Ensure the container is compatible with the solvent used.
Secondary containment, such as a plastic tray, should be used for all liquid chemical waste containers.
Sharps Waste:
Any sharps (e.g., needles, pipette tips) contaminated with BMS-753426 must be collected in a puncture-proof sharps container that is clearly labeled as hazardous waste with the chemical name.
4. Decontamination of Labware:
Glassware and equipment that have come into contact with BMS-753426 should be decontaminated.
Triple-rinse the equipment with a suitable solvent capable of dissolving BMS-753426.
The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.
After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.
5. Storage of Waste:
Store waste containers in a designated Satellite Accumulation Area (SAA).
Ensure that the SAA is in the same room where the waste was generated.
Segregate the BMS-753426 waste from incompatible materials.
6. Arranging for Disposal:
Once a waste container is full, it must be dated and a pickup requested from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of BMS-753426.
Caption: Disposal workflow for BMS-753426 from generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of BMS-753426, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans.
Handling
Essential Safety and Logistics for Handling BMS-753426
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like BMS-753426. This document provides a comprehensive guide to the nec...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like BMS-753426. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this potent and orally bioavailable antagonist of CCR2.[1][2][3][4][5] Adherence to these guidelines is critical to minimize exposure risk and ensure the well-being of all laboratory personnel.
Hazard Assessment and Personal Protective Equipment
BMS-753426 is described as a potent compound, meaning it can elicit biological effects at low doses. While a specific Safety Data Sheet (SDS) with quantitative occupational exposure limits (OELs) is not publicly available, the potency of the compound necessitates handling it with a high degree of caution, similar to other high-potency active pharmaceutical ingredients (HPAPIs). The primary goal is to minimize direct contact and inhalation.
Engineering controls, such as fume hoods and ventilated balance enclosures, should be the first line of defense to limit airborne exposure. Personal protective equipment serves as a crucial secondary barrier.
Table 1: Personal Protective Equipment (PPE) for Handling BMS-753426
Hazard Level
Operation
Required Personal Protective Equipment (PPE)
High
Weighing and handling of powder
- Disposable, solid-front lab coat with tight cuffs- Double-gloving (e.g., nitrile gloves)- Safety glasses with side shields or chemical splash goggles- N95, N100, or P100 respirator
Moderate
Preparation of stock solutions
- Disposable, solid-front lab coat with tight cuffs- Double-gloving (e.g., nitrile gloves)- Safety glasses with side shields or chemical splash goggles- Use of a certified chemical fume hood is mandatory
Low
Handling of dilute solutions
- Standard lab coat- Single pair of nitrile gloves- Safety glasses
Experimental Protocol: Safe Handling of BMS-753426
This step-by-step protocol outlines the essential procedures for safely handling BMS-753426 from receipt to disposal.
1. Preparation and Pre-Handling:
Training: All personnel must be trained on the potential hazards of potent compounds and the specific procedures outlined in this document.
Designated Area: Designate a specific area within the laboratory for handling BMS-753426. This area should be clearly marked.
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.
2. Weighing and Reconstitution (High Hazard):
Engineering Controls: All handling of solid BMS-753426 must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
Personal Protective Equipment: Don the required high-hazard PPE as specified in Table 1.
Weighing: Carefully weigh the desired amount of the compound. Use anti-static weighing dishes if necessary.
Reconstitution: Add the solvent to the powder in a slow and controlled manner to avoid aerosolization. Ensure the container is securely capped before removing it from the engineering control.
3. Handling of Solutions (Moderate to Low Hazard):
Stock Solutions: The preparation of concentrated stock solutions should be carried out in a chemical fume hood.
Dilutions: Subsequent dilutions can be performed on the benchtop, but care should be taken to avoid splashes and spills.
Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
4. Spill Management:
Small Spills: For small spills of solutions, absorb the liquid with an inert absorbent material. Clean the area with an appropriate solvent and then decontaminate with a suitable cleaning agent.
Powder Spills: If a small amount of powder is spilled within a fume hood, carefully wipe it up with a damp cloth. For larger spills, or any spill outside of a containment device, evacuate the area and contact the institution's environmental health and safety (EHS) department.
Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
5. Disposal Plan:
Waste Segregation: All waste contaminated with BMS-753426, including gloves, disposable lab coats, weighing paper, pipette tips, and excess compound, must be segregated as cytotoxic or potent compound waste.
Containers: Use clearly labeled, leak-proof containers for solid and liquid waste. Sharps should be placed in a designated sharps container.
Disposal Method: The primary recommended disposal method for potent compound waste is incineration through a certified hazardous waste disposal service. Do not dispose of this material down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling BMS-753426, emphasizing the critical safety checkpoints.